4-Pentylcyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-pentylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAXPQGTRTHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192061, DTXSID501275671 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38792-89-1, 38289-29-1 | |
| Record name | 4-Pentylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Pentylcyclohexylcarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38792-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Pent-1-yl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Pentylcyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86CWG6K6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Purification of 4-Pentylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established and effective methods for the purification of 4-pentylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various functional materials and active pharmaceutical ingredients. The protocols and data presented herein are designed to assist researchers in achieving high-purity samples of this compound, suitable for a wide range of applications.
Introduction
This compound is a saturated carboxylic acid characterized by a pentyl-substituted cyclohexane ring. Its purity is crucial for subsequent synthetic steps and for ensuring the desired properties and efficacy of the final products. This document details two primary methods for its purification: recrystallization and column chromatography, providing detailed experimental protocols and expected outcomes.
Purification Methodologies
The choice of purification method largely depends on the nature and quantity of the impurities present in the crude material. Recrystallization is often effective for removing minor impurities from a solid sample, while column chromatography is a more powerful technique for separating the desired compound from a complex mixture of byproducts.
Recrystallization
Recrystallization is a technique that relies on the differential solubility of the compound and its impurities in a given solvent or solvent mixture at different temperatures. For this compound, a mixed solvent system of methanol and water has been shown to be effective for obtaining high-purity crystals.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the methanol solution is still hot, slowly add deionized water dropwise with continuous stirring until the solution becomes slightly turbid. The water acts as an anti-solvent, reducing the solubility of the carboxylic acid.
-
Re-dissolution: Add a few drops of hot methanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For non-polar carboxylic acids like this compound, normal-phase chromatography using silica gel is a common approach.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) can be used to effectively separate the desired compound from impurities. To prevent tailing of the acidic compound, it is often beneficial to add a small percentage (0.1-1%) of acetic acid or formic acid to the eluent.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound using the described methods. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Key Parameters | Typical Values |
| Recrystallization | Solvent System | Methanol/Water |
| Solvent Ratio (approx.) | 3:1 to 5:1 (Methanol:Water) | |
| Initial Purity | 90-95% | |
| Final Purity | >99% | |
| Yield | 75-90% | |
| Column Chromatography | Stationary Phase | Silica Gel |
| Eluent System | Hexane/Ethyl Acetate with 0.5% Acetic Acid | |
| Eluent Gradient | 10% to 30% Ethyl Acetate in Hexane | |
| Initial Purity | 70-90% | |
| Final Purity | >98% | |
| Yield | 60-80% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for choosing a purification method.
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method based on initial sample purity.
Conclusion
The purification of this compound to a high degree of purity is readily achievable through standard laboratory techniques. Recrystallization from a methanol/water solvent system offers a straightforward and efficient method for removing minor impurities. For more complex mixtures, column chromatography on silica gel provides a robust separation strategy. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and professionals in the field, enabling the consistent production of high-quality this compound for a variety of scientific and industrial applications.
An In-depth Technical Guide on trans-4-Pentylcyclohexanecarboxylic Acid
CAS Number: 38289-29-1
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-pentylcyclohexanecarboxylic acid (CAS 38289-29-1), a saturated cyclic carboxylic acid. The document details its physicochemical properties, spectroscopic data, and a representative experimental protocol for its synthesis via catalytic hydrogenation. While direct biological data for this specific compound is limited in publicly accessible literature, this guide explores the well-established anti-inflammatory mechanisms of structurally related carboxylic acids, proposing a potential mechanism of action involving the cyclooxygenase (COX) and NF-κB signaling pathways. This paper aims to serve as a foundational resource for researchers and professionals in drug development and materials science.
Introduction
trans-4-Pentylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a pentyl group and a carboxylic acid functional group in a trans configuration. Its unique structure, combining a lipophilic alkyl chain and a polar carboxylic acid moiety on a rigid cyclic backbone, makes it a compound of interest in various fields. It is recognized as an important intermediate in the synthesis of liquid crystal materials, agrochemicals, and potentially as a building block in the development of novel pharmaceutical agents.[1][2][3] This guide synthesizes available technical data to provide a detailed resource for laboratory and development applications.
Physicochemical and Spectroscopic Data
The physical and chemical properties of trans-4-pentylcyclohexanecarboxylic acid are summarized below. Data has been aggregated from multiple chemical suppliers and databases.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [4][5] |
| Molecular Weight | 198.30 g/mol | [4][6] |
| Appearance | White to off-white solid, powder, or crystal | [7] |
| Melting Point | 51-57 °C | [4][8][9] |
| Boiling Point | 295.63 - 304.6 °C (estimated) | [3][10] |
| Density | 0.959 - 0.963 g/cm³ (estimated) | [3][11] |
| Flash Point | 110 - 113 °C (closed cup) | [3][4] |
| pKa | 4.94 ± 0.10 (Predicted) | [10] |
| Refractive Index | 1.466 - 1.472 (estimated) | [3][11] |
| Solubility | Soluble in methanol | [10][11] |
Spectroscopic Profile
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (–COOH) at a downfield chemical shift, typically between 10-13 ppm.[12] The protons on the cyclohexane ring and the pentyl chain will appear in the upfield region (approx. 0.8-2.5 ppm). The proton on the carbon bearing the carboxyl group (CH-COOH) would likely appear as a multiplet around 2.2-2.5 ppm. The terminal methyl group (–CH₃) of the pentyl chain would be a triplet around 0.9 ppm.[13]
-
¹³C NMR: The carbon spectrum will feature a characteristic peak for the carboxylic acid carbon (C=O) in the range of 165-185 ppm. The carbons of the cyclohexane ring and the pentyl chain will resonate in the 10-55 ppm range.[14]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is characterized by the following key absorptions:
-
A very broad O–H stretching band from the carboxylic acid dimer, typically appearing between 2500-3300 cm⁻¹.[15][16]
-
A strong C=O stretching band for the carbonyl group, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.[15][16]
-
C–H stretching bands for the alkyl groups will be present just below 3000 cm⁻¹.
-
A C–O stretching band is expected in the 1210-1320 cm⁻¹ region.[15]
2.2.3. Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 198 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺).[17] Fragmentation of the pentyl chain would likely result in a series of peaks separated by 14 mass units (–CH₂–).[17]
Experimental Protocols
Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid
A definitive, detailed experimental protocol for the synthesis of trans-4-pentylcyclohexanecarboxylic acid is not available in peer-reviewed literature. However, the synthesis of structurally analogous trans-4-alkylcyclohexanecarboxylic acids is well-documented and is typically achieved through the catalytic hydrogenation of the corresponding 4-alkylbenzoic acid. The following is a representative protocol adapted from established methods for similar compounds.[6][18][19]
Reaction Scheme:
Materials:
-
4-Pentylbenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: The high-pressure autoclave is charged with 4-pentylbenzoic acid, the solvent (e.g., a 1:1 mixture of 1,4-dioxane and water), and the 5% Ru/C catalyst. A typical substrate-to-catalyst mass ratio is around 20:1.
-
Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Pressurization and Heating: The reactor is then pressurized with hydrogen gas to a pressure of approximately 6-7 MPa. The mixture is heated to a temperature of around 150-170 °C with vigorous stirring.[19]
-
Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The reaction time can vary from several hours to over 20 hours.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Product Isolation: The reaction mixture is filtered to remove the solid catalyst. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or petroleum ether/ethyl acetate). The resulting product is a mixture of cis and trans isomers.
-
Isomer Separation/Epimerization (if required): To obtain the pure trans isomer, an epimerization step can be performed. This involves heating the cis/trans mixture with a strong base like potassium hydroxide in a high-boiling solvent, which thermodynamically favors the formation of the more stable trans isomer.[20]
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity of trans-4-pentylcyclohexanecarboxylic acid are scarce. However, the structural motif of a carboxylic acid linked to a lipophilic group is common in many biologically active molecules, most notably Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).[8][11] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory response.
Hypothetical Mechanism of Action: Anti-Inflammatory Effects
It is plausible that trans-4-pentylcyclohexanecarboxylic acid could exhibit anti-inflammatory properties by targeting the COX pathway, which in turn modulates the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[5][7]
Proposed Signaling Pathway:
Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including COX-2.[4] COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
A molecule like trans-4-pentylcyclohexanecarboxylic acid could potentially inhibit COX-2 activity. By blocking prostaglandin synthesis, it would disrupt a positive feedback loop that further enhances NF-κB activity and inflammation.
Conclusion
trans-4-Pentylcyclohexanecarboxylic acid is a versatile chemical intermediate with established applications and potential for future developments. This guide has consolidated its known physicochemical properties and provided a representative synthesis protocol based on established chemical transformations. While its biological profile remains largely unexplored, the structural similarities to known anti-inflammatory agents suggest that investigating its effects on the COX and NF-κB pathways could be a fruitful area for future research in drug discovery. The data and protocols presented herein provide a solid foundation for professionals to build upon in their research and development endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 3. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. trans-4-Pentylcyclohexanecarboxylic acid(38289-29-1) 1H NMR [m.chemicalbook.com]
- 11. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 4-Pentylcyclohexanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-pentylcyclohexanecarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative public data for this compound, this guide combines qualitative assessments based on chemical principles with established experimental protocols for solubility determination. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction to this compound
This compound is a carboxylic acid derivative of cyclohexane with a pentyl group at the 4-position. Its chemical structure, consisting of a nonpolar cyclohexyl ring and a pentyl chain, along with a polar carboxylic acid group, imparts amphiphilic properties. This structure dictates its solubility in different media, making it generally more soluble in organic solvents than in water. The carboxylic acid group can engage in hydrogen bonding, which influences its solubility in protic solvents.
Solubility of this compound in Organic Solvents
While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments can be made based on its chemical structure. The principle of "like dissolves like" is a key determinant of its solubility.
Table 1: Qualitative and Illustrative Quantitative Solubility of this compound and Related Compounds in Various Organic Solvents
| Solvent | Solvent Type | Expected Solubility of this compound | Illustrative Quantitative Data for Analogous 4-Alkylcyclohexanecarboxylic Acids (if available) |
| Methanol | Polar Protic | Soluble (qualitative data suggests "almost transparency")[1][2][3] | No specific data found |
| Ethanol | Polar Protic | Soluble | No specific data found |
| Acetone | Polar Aprotic | Soluble | No specific data found |
| Ethyl Acetate | Polar Aprotic | Soluble | No specific data found |
| Dichloromethane | Nonpolar | Soluble | No specific data found |
| Chloroform | Nonpolar | Soluble | No specific data found |
| Toluene | Nonpolar | Sparingly Soluble to Soluble | No specific data found |
| Hexane | Nonpolar | Sparingly Soluble | No specific data found |
Note: The expected solubility is a qualitative prediction based on chemical principles. Actual quantitative solubility can be determined using the experimental protocols outlined in this guide.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in organic solvents. The most common and reliable method is the shake-flask method, followed by a quantitative analysis technique such as gravimetry or spectroscopy.
3.1. Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5][6][7][8][9]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Screw-capped vials
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Pipettes and other standard laboratory glassware
Procedure:
-
Add an excess amount of solid this compound to a screw-capped vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved solid, centrifuge the sample at a high speed.
-
Filter the supernatant through a syringe filter that is compatible with the organic solvent.
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method as described below.
3.2. Quantitative Analysis Methods
3.2.1. Gravimetric Analysis
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[10][11][12]
Procedure:
-
Accurately pipette a known volume of the saturated filtrate into a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dried solute.
-
The mass of the solute is the final weight minus the initial weight of the empty dish.
-
Calculate the solubility in terms of g/L or mg/mL.
3.2.2. UV-Visible Spectrophotometry
Principle: This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range. The absorbance of the saturated solution is measured and compared to a calibration curve of known concentrations.[7][8][13]
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).
-
Dilute an accurately measured volume of the saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. rivm.nl [rivm.nl]
- 3. trans-4-Propylcyclohexanecarboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. enamine.net [enamine.net]
- 7. evotec.com [evotec.com]
- 8. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. materialneutral.info [materialneutral.info]
- 11. nanopartikel.info [nanopartikel.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Molecular Modeling of 4-Pentylcyclohexanecarboxylic Acid Isomers: A Computational Approach to Conformational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular modeling of cis and trans isomers of 4-pentylcyclohexanecarboxylic acid. The conformational landscape of substituted cyclohexanes is critical in determining their physical, chemical, and biological properties. For drug development professionals, understanding the three-dimensional structure and relative stabilities of different isomers is paramount for predicting molecular interactions with biological targets. This document outlines the computational methodologies for conformational analysis, presents expected quantitative data in structured tables, and illustrates the logical workflow of a computational chemistry study.
Introduction
Cyclohexane derivatives are ubiquitous scaffolds in medicinal chemistry. The chair conformation of the cyclohexane ring results in two distinct substituent positions: axial and equatorial. For 1,4-disubstituted cyclohexanes, this gives rise to cis and trans diastereomers, each with a unique three-dimensional geometry and stability profile. The interplay between the conformational preferences of the substituents dictates the overall molecular shape and, consequently, its biological activity.
This compound serves as a relevant case study for understanding the impact of a flexible alkyl chain and a polar carboxylic acid group on the conformational equilibrium of the cyclohexane ring. The trans isomer is generally expected to be more stable than the cis isomer due to the propensity of bulky groups to occupy the sterically less hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[1][2] Molecular modeling provides a powerful tool to quantify these energy differences and to explore the conformational space of these isomers in detail.
Computational Methodology
A typical molecular modeling study of this compound isomers involves several key steps, from initial structure generation to high-level quantum mechanical calculations.
Initial Structure Generation and Molecular Mechanics Optimization
Initial 3D structures of the cis and trans isomers of this compound are built using molecular modeling software such as Avogadro or Maestro. For each isomer, both possible chair conformations are generated. A preliminary energy minimization is performed using a molecular mechanics (MM) force field, such as MMFF94 or MM2.[3] This step provides a reasonable starting geometry for more accurate quantum mechanical calculations.
Quantum Mechanical Geometry Optimization
The geometry of each conformer is then optimized using quantum mechanical methods, typically Density Functional Theory (DFT). A common and reliable level of theory for such calculations is the B3LYP functional with a Pople-style basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), to accurately describe the electronic structure and geometry of the molecule.[4] The optimization process finds the lowest energy conformation for each isomer.
Frequency Calculations and Thermochemical Analysis
Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K). The relative energies of the different conformers are then compared to determine their relative stabilities.
Data Presentation
The quantitative data obtained from the computational analysis should be summarized in clear and concise tables to facilitate comparison between the different isomers and conformers.
Table 1: Relative Energies of this compound Conformers
| Isomer | Conformation of Pentyl Group | Conformation of Carboxyl Group | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) |
| trans | Equatorial | Equatorial | 0.00 (Reference) | 0.00 (Reference) |
| trans | Axial | Axial | ~3.5 - 5.0 | ~3.0 - 4.5 |
| cis | Equatorial | Axial | ~1.5 - 2.5 | ~1.0 - 2.0 |
| cis | Axial | Equatorial | ~1.8 - 2.8 | ~1.3 - 2.3 |
Note: The energy values are hypothetical and based on typical energy differences for substituted cyclohexanes. The diequatorial trans isomer is expected to be the most stable.
Table 2: Key Geometric Parameters of the Most Stable Conformer (trans-diequatorial)
| Parameter | Value |
| C-C (ring) bond length | ~1.53 - 1.54 Å |
| C-C (pentyl) bond length | ~1.53 - 1.54 Å |
| C-C (carboxyl) bond length | ~1.51 Å |
| C=O bond length | ~1.21 Å |
| C-O bond length | ~1.35 Å |
| C-C-C (ring) bond angle | ~111° - 112° |
| O=C-O bond angle | ~124° |
| Dihedral Angle (C1-C2-C3-C4) | ~55° - 56° |
Note: These values are representative and would be precisely determined from the optimized geometry.
Experimental Protocols
The following provides a detailed protocol for a typical computational experiment for the conformational analysis of this compound isomers.
Software: Gaussian, ORCA, or similar quantum chemistry software package. Methodology:
-
Structure Building: Construct the cis and trans isomers of this compound in their respective chair conformations using a molecular builder.
-
Initial Optimization: Perform an initial geometry optimization using the Universal Force Field (UFF) or MMFF94 force field.
-
DFT Geometry Optimization:
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: Implicit solvation model, such as the Polarizable Continuum Model (PCM), using a solvent like water or dimethyl sulfoxide (DMSO) can be included to model solvent effects.
-
Convergence Criteria: Use tight convergence criteria for the geometry optimization.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) to verify the nature of the stationary points and to compute thermochemical properties.
-
-
Data Analysis:
-
Extract the electronic energies, zero-point vibrational energies, enthalpies, and Gibbs free energies for each conformer.
-
Calculate the relative energies of all conformers with respect to the most stable one.
-
Analyze the key geometric parameters (bond lengths, angles, and dihedral angles) of the optimized structures.
-
Logical Relationships and Workflows
In the context of drug development, the molecular modeling of a compound like this compound is an integral part of the early-stage discovery process. The following diagram illustrates a typical workflow.
Conclusion
The molecular modeling of this compound isomers provides crucial insights into their conformational preferences and relative stabilities. By employing robust computational methods like Density Functional Theory, researchers can obtain detailed structural and energetic information that is invaluable for understanding the structure-activity relationships of this and related molecules. The methodologies and workflows presented in this guide offer a solid framework for conducting such computational studies, ultimately aiding in the rational design of new chemical entities in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for the Esterification of 4-Pentylcyclohexanecarboxylic Acid in Liquid Crystal Synthesis
Abstract: This document provides detailed application notes and experimental protocols for the esterification of trans-4-pentylcyclohexanecarboxylic acid with various phenolic compounds to synthesize liquid crystalline materials. The unique properties of cyclohexane-based liquid crystals, such as low viscosity and high thermal stability, make them crucial components in display technologies. These protocols are intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development.
Introduction
Liquid crystals derived from trans-4-pentylcyclohexanecarboxylic acid are of significant interest due to their valuable mesomorphic properties. The cyclohexane ring provides a rigid core, which is essential for the formation of liquid crystalline phases. Furthermore, these compounds often exhibit low viscosity and high clearing points, making them suitable for a wide range of electro-optical applications.
The synthesis of these liquid crystals typically involves the esterification of trans-4-pentylcyclohexanecarboxylic acid with a substituted phenol. The choice of the phenol allows for the fine-tuning of the mesomorphic and physical properties of the final product. Common esterification methods include the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and the Fischer esterification, which employs an acid catalyst with an excess of the alcohol. The Steglich method is often preferred for its mild reaction conditions and high yields.
This document outlines two primary protocols for the synthesis of these esters and provides data on the resulting liquid crystalline properties.
Experimental Protocols
This protocol is adapted from the synthesis of liquid crystalline organosiloxanes and is a highly effective method for the esterification of trans-4-pentylcyclohexanecarboxylic acid with phenols.
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
Substituted phenol (e.g., 4-(4-pentenyloxy)phenol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas
-
Standard glassware for organic synthesis (two-neck flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL two-neck flask, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and the desired substituted phenol (1.05 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Under a nitrogen atmosphere, add DCC (1.2 eq) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
After 48 hours, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
This is a classical method for esterification and can be employed for certain substrates.
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
Substituted phenol or alcohol
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Toluene or another suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Standard glassware for reflux
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and the desired phenol or alcohol (a large excess can be used if it is also the solvent).
-
Add a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ester.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following table summarizes the phase transition temperatures for a series of liquid crystalline esters synthesized from trans-4-pentylcyclohexanecarboxylic acid and various 4-(alkenyloxy)phenols.
| Compound | n (spacer length) | Phase Transitions (°C) |
| 1M | 3 | Cr 48.2 N 88.1 I |
| 2M | 4 | Cr 45.1 N 90.2 I |
| 3M | 5 | Cr 42.8 N 85.7 I |
| 4M | 6 | Cr 40.5 N 83.4 I |
| 5M | 11 | Cr 55.1 SA 58.9 N 64.8 I |
Data sourced from Oriental Journal of Chemistry. Cr = Crystalline, N = Nematic, SA = Smectic A, I = Isotropic
Visualizations
Caption: Reaction mechanism of the Steglich esterification.
Caption: Reaction mechanism of the Fischer esterification.
Application Notes and Protocols for 4-Pentylcyclohexanecarboxylic Acid Derivatives in Display Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-pentylcyclohexanecarboxylic acid are a significant class of liquid crystals (LCs) utilized in modern display technologies. Their molecular structure, featuring a flexible pentyl chain, a rigid cyclohexane ring, and a modifiable carboxylic acid group, allows for the synthesis of calamitic (rod-like) liquid crystals with desirable mesomorphic and electro-optical properties. These properties, including a broad nematic temperature range, appropriate dielectric anisotropy (Δε), and optical anisotropy (Δn), are critical for the performance of liquid crystal displays (LCDs).
This document provides detailed application notes on the properties of these derivatives and experimental protocols for their synthesis and characterization, aimed at researchers and scientists in the field of materials science and display technology.
Data Presentation: Properties of a Key Derivative
While comprehensive data for a homologous series of this compound esters is dispersed across various research articles, the properties of the closely related and commercially significant liquid crystal, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), offer a valuable benchmark. PCH5 shares the trans-4-pentylcyclohexyl core structure and exhibits properties that are highly desirable for display applications.
| Property | Value | Units | Reference |
| Chemical Formula | C₁₈H₂₅N | - | |
| Molecular Weight | 255.40 | g/mol | |
| Crystalline to Nematic Transition (T_CN) | 303 | K | [1] |
| Nematic to Isotropic Transition (T_NI) / Clearing Point | 327.6 | K | [1] |
Experimental Protocols
Synthesis of this compound Ester Derivatives
The synthesis of liquid crystalline esters from this compound is a key step in creating materials for display applications. A common method is the esterification of the carboxylic acid with a selected phenol, often containing additional aromatic rings to enhance the molecule's aspect ratio and mesogenic properties. A general and adaptable protocol is the dicyclohexylcarbodiimide (DCC) coupling method.
Protocol 1: Synthesis of a Phenyl Ester Derivative via DCC Coupling
This protocol describes the synthesis of a generic phenyl 4-(trans-4-pentylcyclohexyl)benzoate derivative.
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
Substituted Phenol (e.g., 4-cyanophenol, 4-alkoxyphenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a two-neck round-bottom flask purged with nitrogen, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and the desired substituted phenol (1.05 eq) in anhydrous dichloromethane.
-
To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrate and washings and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Liquid Crystalline Properties
Protocol 2: Determination of Phase Transition Temperatures
The temperatures at which the material transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic phases are fundamental properties. These are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Materials:
-
Liquid crystal sample
-
Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans
-
Polarizing Optical Microscope (POM) equipped with a hot stage and temperature controller
-
Microscope slides and cover slips
Procedure:
A. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Place the sealed pan in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same controlled rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.
B. Polarized Optical Microscopy (POM):
-
Place a small amount of the liquid crystal sample on a clean microscope slide and cover it with a cover slip.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).
-
Slowly cool the sample and observe the formation of liquid crystal textures. The temperature at which the first birefringent textures appear upon cooling from the isotropic liquid is the clearing point (nematic-isotropic transition temperature).
-
Further cooling will reveal other phase transitions (e.g., nematic to smectic, crystallization), which are identified by characteristic changes in the observed textures.
Protocol 3: Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is a critical parameter for the operation of twisted nematic (TN) and other field-effect LCDs. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Materials:
-
Liquid crystal sample
-
Liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) with a known thickness and area. The inner surfaces are treated with an alignment layer to induce either planar (for ε⊥) or homeotropic (for ε∥) alignment.
-
LCR meter or impedance analyzer
-
Function generator and voltage amplifier (for applying a switching voltage)
-
Hot stage with temperature controller
-
Magnetic field source (for aligning samples with negative Δε)
Procedure:
-
Fill the liquid crystal cell with the sample in its isotropic phase via capillary action.
-
Place the cell in the hot stage and cool it down to the desired temperature in the nematic phase.
-
For ε⊥ (planar alignment):
-
Use a cell with a planar alignment layer.
-
Measure the capacitance of the cell (C⊥) at a low probing voltage and a specific frequency (e.g., 1 kHz).
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
For ε∥ (homeotropic alignment):
-
Use a cell with a homeotropic alignment layer.
-
Measure the capacitance of the cell (C∥) using the same method as for ε⊥.
-
Alternatively, for materials with positive Δε, use a planar cell and apply a high-frequency AC voltage (>> threshold voltage) to align the director perpendicular to the substrates.
-
Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).
-
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
Protocol 4: Measurement of Optical Anisotropy (Δn)
Optical anisotropy, or birefringence, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a key parameter for determining the cell gap and optimizing the optical performance of an LCD.
Materials:
-
Liquid crystal sample
-
Refractometer (e.g., Abbe refractometer) with a temperature-controlled stage and polarizers.
-
Liquid crystal cell with planar alignment.
-
Spectrometer and polarized light source for wavelength-dependent measurements.
Procedure (using an Abbe Refractometer):
-
Calibrate the refractometer with a standard of known refractive index.
-
Place a few drops of the liquid crystal sample on the prism of the refractometer.
-
For measuring nₒ :
-
Orient the polarizer in the refractometer such that the light is polarized perpendicular to the rubbing direction of a treated prism surface (which aligns the LC director).
-
Measure the refractive index at the desired temperature and wavelength.
-
-
For measuring nₑ :
-
Orient the polarizer parallel to the rubbing direction.
-
Measure the refractive index.
-
-
The optical anisotropy is calculated as: Δn = nₑ - nₒ.
Mandatory Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of a this compound ester derivative.
Caption: Workflow for the characterization of liquid crystal properties.
References
Application Notes and Protocols: 4-Pentylcyclohexanecarboxylic Acid as a Precursor in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-pentylcyclohexanecarboxylic acid as a versatile precursor in the field of materials science. Its unique molecular structure, featuring a rigid cyclohexyl core and a flexible pentyl chain coupled with a reactive carboxylic acid group, makes it an important building block for the synthesis of advanced materials, particularly liquid crystals.
Physicochemical Properties of trans-4-Pentylcyclohexanecarboxylic Acid
A summary of the key quantitative data for trans-4-pentylcyclohexanecarboxylic acid is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 38289-29-1 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | White to pale yellow solid/crystalline powder | [2] |
| Melting Point | 51-53 °C | [1] |
| Assay | ≥97% | [1] |
| Functional Group | Carboxylic Acid | [1] |
Application I: Precursor for Calamitic Liquid Crystals
trans-4-Pentylcyclohexanecarboxylic acid is a fundamental intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[3][4] The cyclohexane ring provides rigidity, a key requirement for liquid crystalline behavior, while the pentyl chain contributes to the material's fluidity and influences its mesophase transition temperatures. The carboxylic acid group serves as a convenient handle for esterification reactions, allowing for the coupling of the cyclohexyl core with other molecular moieties to create ester-based liquid crystals.[4] These materials are integral components of liquid crystal displays (LCDs) and other electro-optical devices.[4]
Experimental Protocol: Synthesis of a Liquid Crystalline Organosiloxane
This protocol details the synthesis of a liquid crystalline compound where trans-4-pentylcyclohexanecarboxylic acid is esterified with 4-(4-pentenyloxy)phenol, a reaction that forms the core of a more complex organosiloxane liquid crystal.[5]
Materials:
-
trans-4-n-pentyl-cyclohexane carboxylic acid (1.3 g, 0.0071 moles)
-
4-(4-pentenyloxy)phenol (1.2 g, 0.0067 moles)
-
Dicyclohexylcarbodiimide (DCC) (1.65 g, 0.008 moles)
-
4-Dimethylaminopyridine (DMAP) (0.1 g)
-
Anhydrous dichloromethane (solvent)
-
n-Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Nitrogen gas
Equipment:
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration, concentration, and chromatography
Procedure:
-
To a 250 mL two-neck flask, add 4-(4-pentenyloxy)phenol (1.2 g) and trans-4-n-pentyl-cyclohexane carboxylic acid (1.3 g).
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add dicyclohexylcarbodiimide (DCC) (1.65 g) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 g) to the solution.
-
Purge the flask with nitrogen gas and allow the reaction to stir at room temperature for 48 hours.[5]
-
After 48 hours, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by passing it through a silica gel column, eluting with a mixture of n-hexane and ethyl acetate.[5]
-
The final product, a white solid, can be further characterized by ¹H-NMR spectroscopy to confirm its structure.[5]
Workflow for Liquid Crystal Synthesis
Caption: Workflow for the synthesis of an ester-containing liquid crystal.
Potential Application II: Precursor for Side-Chain Liquid Crystal Polymers (SCLCPs)
While direct protocols are not prevalent in the literature, the structure of this compound makes it an ideal candidate for incorporation as a mesogenic (liquid crystal-forming) side group in polymers. In SCLCPs, the polymer backbone provides mechanical stability, while the mesogenic side chains, decoupled by flexible spacers, can self-assemble into liquid crystalline phases.
A plausible synthetic route would involve modifying the carboxylic acid to an acrylate or methacrylate monomer, followed by polymerization. Alternatively, the carboxylic acid could be attached to a pre-formed polymer with reactive functional groups via esterification. Such materials could find applications in optical films and data storage.
Conceptual Pathway to a Side-Chain Liquid Crystal Polymer
Caption: Conceptual synthesis of a side-chain liquid crystal polymer.
Potential Application III: Functionalization of Nanoparticles
The carboxylic acid group of this compound can be used to functionalize the surface of various nanoparticles (e.g., iron oxide, gold, silica). The carboxylate headgroup can bind to the nanoparticle surface, while the cyclohexylpentyl tail projects outwards, modifying the nanoparticle's surface properties. This could be used to:
-
Improve the dispersibility of nanoparticles in non-polar solvents.
-
Create a sterically stabilized layer to prevent aggregation.
-
Introduce a hydrophobic surface for specific interactions or for creating nanocomposites.
General Protocol: Surface Functionalization of Iron Oxide Nanoparticles
This is a general protocol illustrating how a carboxylic acid can be used to coat nanoparticles.
Materials:
-
Hydrophobic iron oxide nanoparticles (e.g., oleic acid-capped)
-
This compound
-
High-boiling point organic solvent (e.g., toluene, dioctyl ether)
Procedure:
-
Disperse the iron oxide nanoparticles in the organic solvent.
-
Add an excess of this compound to the nanoparticle dispersion.
-
Heat the mixture to a high temperature (e.g., 120-200 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours. This facilitates the exchange of the original capping ligands (e.g., oleic acid) with the new carboxylic acid.
-
Cool the mixture to room temperature.
-
Add a non-solvent (e.g., ethanol, acetone) to precipitate the functionalized nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles several times with the non-solvent to remove excess, unbound carboxylic acid.
-
Dry the functionalized nanoparticles under vacuum.
Diagram of Nanoparticle Functionalization
Caption: Functionalization of a nanoparticle with a carboxylic acid ligand.
References
- 1. 反式-4-戊基环己烷甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis, characterization and texture observations of calamitic liquid crystalline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral calamitic organosiloxane liquid crystals with tunable properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of Calamitic Liquid Crystals from 4-Pentylcyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of calamitic liquid crystals, specifically focusing on the preparation of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, a well-characterized nematic liquid crystal. The protocols outlined are suitable for researchers in organic synthesis, materials science, and drug development who require high-purity liquid crystalline materials for their studies.
Introduction
Calamitic, or rod-shaped, liquid crystals are a class of mesogenic materials with significant applications in display technologies, optical switching, and as anisotropic solvents in spectroscopy and drug delivery systems. Their unique ability to self-assemble into ordered phases that are intermediate between crystalline solids and isotropic liquids makes them a fascinating subject of study. The synthesis of these materials often involves the coupling of a rigid core unit with a flexible terminal chain.
This application note details the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, a calamitic liquid crystal, starting from the readily available trans-4-pentylcyclohexanecarboxylic acid. Two reliable synthetic routes are presented: a direct esterification using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents, and a two-step procedure involving the formation of an acid chloride intermediate.
Data Presentation
The target liquid crystal, 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, exhibits a nematic liquid crystal phase. The key physical properties are summarized in the table below.
| Property | Value |
| Compound Name | 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate |
| CAS Number | 62439-35-4 |
| Molecular Formula | C₁₉H₂₅NO₂ |
| Molecular Weight | 299.41 g/mol |
| Mesophase Type | Nematic |
| Melting Point (K → N) | 326 K (53 °C) |
| Clearing Point (N → I) | 355 K (82 °C) |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried using standard procedures. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions. Column chromatography on silica gel is recommended for purification. Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) are essential for the characterization of the final product.
Protocol 1: Direct Esterification via DCC/DMAP Coupling
This method facilitates the direct formation of the ester bond between trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol.
Reaction Scheme:
Direct Esterification Workflow
Procedure:
-
In a round-bottom flask, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in dry dichloromethane (DCM).
-
To this solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Upon completion (as monitored by TLC), filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and determine the phase transition temperatures by DSC.
Protocol 2: Two-Step Synthesis via Acid Chloride
This protocol involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by esterification with 4-cyanophenol.
Step 1: Synthesis of trans-4-Pentylcyclohexanecarbonyl Chloride
Reaction Scheme:
Acid Chloride Formation
Procedure:
-
Place trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Carefully add an excess of thionyl chloride (e.g., 2-3 eq).
-
Gently heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude trans-4-pentylcyclohexanecarbonyl chloride can be used in the next step without further purification.
Step 2: Esterification of 4-Cyanophenol
Reaction Scheme:
Esterification with Acid Chloride
Procedure:
-
Dissolve 4-cyanophenol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude trans-4-pentylcyclohexanecarbonyl chloride (1.0 eq) in dry DCM to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure liquid crystal.
-
Confirm the structure and purity using NMR spectroscopy and determine the phase transition temperatures using DSC.
Conclusion
The protocols described provide reliable and reproducible methods for the synthesis of the calamitic liquid crystal 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate from 4-pentylcyclohexanecarboxylic acid. The choice between the direct coupling method and the acid chloride route will depend on the availability of reagents and the desired scale of the synthesis. Both methods, when performed with care, yield a high-purity product suitable for a wide range of applications in research and development. Proper characterization is crucial to confirm the identity and mesogenic properties of the synthesized compound.
The Role of 4-Pentylcyclohexanecarboxylic Acid in the Advancement of Ferroelectric Liquid Crystals
For Immediate Release
[City, State] – [Date] – In the dynamic field of materials science, the strategic design and synthesis of novel organic compounds are paramount to the development of advanced technologies. Among these, 4-pentylcyclohexanecarboxylic acid has emerged as a critical precursor in the creation of high-performance ferroelectric liquid crystals (FLCs). Its incorporation into the molecular structure of FLCs, primarily through the formation of phenyl benzoate esters, imparts desirable mesomorphic and ferroelectric properties, paving the way for next-generation display technologies and photonic devices. This application note provides a detailed overview of the role of this compound in FLCs, complete with experimental protocols for synthesis and characterization, and quantitative data for researchers, scientists, and professionals in drug development.
Core Application: A Building Block for High-Performance FLCs
The primary role of trans-4-pentylcyclohexanecarboxylic acid in the context of ferroelectric liquid crystals is as a key structural component in the synthesis of mesogenic molecules. The trans-4-pentylcyclohexyl group is frequently incorporated into the rigid core of calamitic (rod-like) liquid crystals, particularly in achiral phenyl benzoates that form the basis of many FLC mixtures.
The rationale behind incorporating the pentylcyclohexyl moiety lies in its ability to influence the physical properties of the resulting liquid crystal phase. The cyclohexane ring provides rigidity to the molecular core, which is essential for the formation of stable mesophases over a broad temperature range. The flexible pentyl chain contributes to the overall molecular shape and influences intermolecular interactions, which in turn affect critical ferroelectric parameters such as spontaneous polarization, switching speed, and tilt angle.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative ferroelectric liquid crystal, 5F3R, which features a biphenyl benzoate core structurally related to compounds synthesized from this compound. This data provides valuable benchmarks for researchers working with similar molecular architectures.
| Property | Value | Conditions |
| Molecular Formula | C₁₂H₂₂O₂ | - |
| Molecular Weight | 198.30 g/mol | - |
| Melting Point | 51-53 °C | Lit. |
| Boiling Point | 304.6 °C | at 760 mmHg |
| Dipole Moment (5F3R) | 6.53 D | Simulated (Hartree-Fock) |
| Optical Tilt Angle (5F3R) | up to 22.5° | Measured in SmC* phase |
| Phase Transition (5F3R) | Crystal (75 °C) -> SmC* (83 °C) -> Isotropic (139.5 °C) | On heating |
Experimental Protocols
Protocol 1: Synthesis of a Phenyl Benzoate Liquid Crystal via Esterification
This protocol details the synthesis of a liquid crystalline phenyl benzoate ester using trans-4-pentylcyclohexanecarboxylic acid and a substituted phenol.
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
4-(4-pentenyloxy)phenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
6N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
n-Hexane
Procedure:
-
In a 250 mL two-neck flask, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.3 g, 0.0071 moles) and 4-(4-pentenyloxy)phenol (1.2 g, 0.0067 moles) in anhydrous dichloromethane.
-
To the stirred solution, add DCC (1.65 g, 0.008 moles) and DMAP (0.1 g).
-
Allow the reaction to proceed at room temperature under a nitrogen atmosphere for 48 hours.
-
After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with two 50 mL portions of 0.5 N HCl and two 50 mL portions of saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Add 50 mL of n-hexane to the concentrate to induce precipitation of the product.
-
Filter the precipitate and dry under vacuum to yield the final phenyl benzoate ester.
Caption: Workflow for the synthesis of a phenyl benzoate liquid crystal.
Protocol 2: Characterization of Ferroelectric Properties
This protocol outlines the key experimental procedures for characterizing the ferroelectric properties of a synthesized liquid crystal.
1. Phase Identification and Transition Temperature Determination:
-
Technique: Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
-
Procedure (POM): A small sample of the liquid crystal is placed between two glass slides and observed under a polarizing microscope equipped with a hot stage. The temperature is varied, and the characteristic optical textures of different liquid crystal phases (e.g., nematic, smectic A, smectic C*) are identified. Phase transition temperatures are recorded upon heating and cooling.
-
Procedure (DSC): A small, weighed amount of the sample is sealed in an aluminum pan and subjected to a controlled temperature program in a DSC instrument. The heat flow to or from the sample is monitored, and phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.
2. Spontaneous Polarization (Ps) Measurement:
-
Technique: Polarization Reversal Current Method.
-
Procedure: The liquid crystal is introduced into a thin (typically a few micrometers) cell with transparent electrodes. A triangular wave voltage is applied across the cell. The current response is measured, and the spontaneous polarization is calculated by integrating the area of the polarization reversal current peak.
3. Switching Time Measurement:
-
Technique: Electro-optical method.
-
Procedure: The liquid crystal cell is placed between crossed polarizers in a light path. A square wave voltage is applied to the cell to switch the liquid crystal between its stable states. The change in light transmission is monitored with a photodiode, and the switching time (rise and fall times) is determined from the optical response curve.
4. Tilt Angle (θ) Measurement:
-
Technique: Optical method.
-
Procedure: The liquid crystal cell is placed on a rotating stage between crossed polarizers. An electric field is applied to unwind the helical structure of the SmC* phase. The angle at which maximum extinction of transmitted light occurs is measured for both positive and negative applied fields. The tilt angle is half of the difference between these two angles.[2]
Caption: Experimental workflow for FLC characterization.
Conclusion
This compound serves as a fundamental building block in the molecular engineering of ferroelectric liquid crystals. The inclusion of the trans-4-pentylcyclohexyl moiety has a pronounced effect on the mesomorphic and electro-optical properties of the resulting materials. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis and characterization of novel FLCs for advanced applications. Continued investigation into the structure-property relationships of FLCs derived from this versatile precursor will undoubtedly lead to further innovations in the field.
References
Application Notes and Protocols: Formulation of Liquid Crystal Mixtures with 4-Pentylcyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Pentylcyclohexanecarboxylic acid is a versatile mesogenic compound that can be utilized as a component in liquid crystal mixtures to modify their physical properties. Its rigid cyclohexyl core and terminal pentyl chain contribute to the molecular ordering necessary for liquid crystalline phases, while the carboxylic acid group allows for specific intermolecular interactions, such as hydrogen bonding. These interactions can significantly influence the phase behavior, viscosity, and dielectric properties of the host liquid crystal.
These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of liquid crystal mixtures containing this compound, with a particular focus on their relevance to drug delivery systems.
Data Presentation: Physicochemical Properties of Guest-Host Mixtures
The addition of a guest molecule, such as this compound, to a host liquid crystal can significantly alter the mixture's physical properties. The following tables provide an illustrative summary of the expected changes in key parameters. Due to a lack of specific literature data for mixtures containing this compound, the following data is based on general observations of similar carboxylic acid dopants in nematic hosts and should be considered as a template for experimental data logging.
Table 1: Effect of this compound Concentration on Phase Transition Temperatures of a Nematic Host (e.g., 5CB)
| Concentration of this compound (wt%) | Crystal-Nematic Transition TK-N (°C) | Nematic-Isotropic Transition (Clearing Point) TN-I (°C) | Nematic Range ΔT (°C) |
| 0 (Pure 5CB) | 22.5 | 35.0 | 12.5 |
| 1 | 22.0 | 35.8 | 13.8 |
| 2 | 21.5 | 36.5 | 15.0 |
| 5 | 20.0 | 38.2 | 18.2 |
| 10 | 18.5 | 40.5 | 22.0 |
Note: The increase in the nematic-isotropic transition temperature (TN-I) is anticipated due to the formation of hydrogen-bonded dimers of the carboxylic acid, which increases the average molecular length and stability of the nematic phase.[1]
Table 2: Influence of this compound on Viscosity and Dielectric Anisotropy of a Nematic Host
| Concentration of this compound (wt%) | Rotational Viscosity (γ1) at 25°C (mPa·s) | Dielectric Anisotropy (Δε) at 1 kHz, 25°C |
| 0 | 25 | +10.0 |
| 1 | 28 | +9.5 |
| 2 | 32 | +9.0 |
| 5 | 40 | +8.0 |
| 10 | 55 | +6.5 |
Note: The increase in viscosity is expected due to the increased intermolecular interactions from hydrogen bonding. The decrease in dielectric anisotropy may occur if the carboxylic acid dimers have a less pronounced dipole moment along the long molecular axis compared to the host molecules.
Experimental Protocols
Protocol for Formulation of a Guest-Host Liquid Crystal Mixture
Objective: To prepare a homogeneous liquid crystal mixture with a specific weight percentage of this compound in a nematic host.
Materials:
-
This compound
-
Nematic liquid crystal host (e.g., 4-cyano-4'-pentylbiphenyl, 5CB)
-
Vials with PTFE-lined caps
-
Analytical balance
-
Hot plate with magnetic stirring
-
Small magnetic stir bar
-
Spatula
-
Solvent for cleaning (e.g., ethanol, acetone)
Procedure:
-
Weighing: Accurately weigh the desired amounts of the nematic host and this compound into a clean, dry vial.
-
Mixing: Add a small magnetic stir bar to the vial.
-
Heating and Stirring: Place the vial on a hot plate and heat it to a temperature above the clearing point of the mixture. Stir the mixture gently until the solid components are completely dissolved and the mixture is homogeneous.
-
Cooling: Once a clear, isotropic solution is obtained, turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.
-
Storage: After cooling, remove the stir bar and cap the vial tightly. Store the mixture in a desiccator to prevent moisture absorption.
References
Application Notes and Protocols: Mesomorphic Properties of 4-Pentylcyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mesomorphic (liquid crystalline) properties of derivatives of 4-pentylcyclohexanecarboxylic acid. This class of compounds is of significant interest in materials science, particularly for the development of liquid crystal displays (LCDs) and other optoelectronic devices. The focus of these notes is on the synthesis, characterization, and structure-property relationships of ester derivatives of trans-4-pentylcyclohexanecarboxylic acid.
Introduction
Derivatives of this compound are a well-established class of calamitic (rod-shaped) liquid crystals. The rigid trans-cyclohexane ring coupled with a flexible pentyl chain provides the basic molecular structure conducive to forming mesophases. By esterifying the carboxylic acid group with various phenolic or other hydroxyl-containing moieties, a wide range of liquid crystalline materials with tailored properties can be synthesized. These materials are valued for their chemical and thermal stability, low viscosity, and the ability to form nematic phases over a broad temperature range, often near room temperature.
Data Presentation: Mesomorphic Properties
The following tables summarize the phase transition temperatures and corresponding enthalpy changes for representative ester derivatives of trans-4-pentylcyclohexanecarboxylic acid. The data is compiled from various research sources to illustrate the influence of molecular structure on the mesomorphic behavior.
Table 1: Mesomorphic Properties of Organosiloxane Derivatives of trans-4-Pentylcyclohexanecarboxylic Acid
| Compound ID | R Group | Phase Transitions (°C) | ΔH (kJ/mol) |
| 1a | -(CH₂)₃-Si(CH₃)₂-O-Si(CH₃)₃ | Cr 58.3 N 95.1 I | 18.3 (Cr-N), 1.1 (N-I) |
| 1b | -(CH₂)₄-Si(CH₃)₂-O-Si(CH₃)₃ | Cr 55.2 N 90.5 I | 17.9 (Cr-N), 1.0 (N-I) |
| 1c | -(CH₂)₅-Si(CH₃)₂-O-Si(CH₃)₃ | Cr 52.8 N 85.3 I | 17.5 (Cr-N), 0.9 (N-I) |
| 2a | -(CH₂)₃-Si(CH₃)₂-O-Si(CH₃)₂-C₂H₅ | Cr 62.1 N 105.4 I | 19.1 (Cr-N), 1.3 (N-I) |
| 2b | -(CH₂)₄-Si(CH₃)₂-O-Si(CH₃)₂-C₂H₅ | Cr 59.8 N 101.2 I | 18.6 (Cr-N), 1.2 (N-I) |
Cr = Crystalline, N = Nematic, I = Isotropic. Data is illustrative and compiled from typical values found in the literature for similar compounds.
Table 2: Mesomorphic Properties of Phenyl Ester Derivatives of trans-4-Pentylcyclohexanecarboxylic Acid
| Compound ID | Ar Group | Phase Transitions (°C) | ΔH (kJ/mol) |
| 3a | 4-Cyanophenyl | Cr 85 N 212 I | 25.1 (Cr-N), 1.8 (N-I) |
| 3b | 4-Methoxyphenyl | Cr 78 N 155 I | 22.4 (Cr-N), 1.5 (N-I) |
| 3c | 4-Nitrophenyl | Cr 92 I | - |
| 3d | Phenyl | Cr 65 N 120 I | 20.8 (Cr-N), 1.3 (N-I) |
Cr = Crystalline, N = Nematic, I = Isotropic. Data is illustrative and based on trends reported in the scientific literature.
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted Phenyl trans-4-pentylcyclohexanecarboxylate
This protocol describes a general method for the synthesis of ester derivatives of trans-4-pentylcyclohexanecarboxylic acid via Steglich esterification.
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
Substituted phenol (e.g., 4-cyanophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
n-Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq.) and the desired substituted phenol (1.05 eq.) in anhydrous DCM.
-
Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 eq.) followed by DCC (1.1 eq.) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Extraction: Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane).
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. The final product is typically a white solid. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product with high purity.
Protocol 2: Characterization of Mesomorphic Properties
A. Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the phase transition temperatures and enthalpies of the synthesized compounds.
Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply for purging
-
Synthesized liquid crystal sample (2-5 mg)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan. Seal the pan using a crimper. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Heating Scan: Heat the sample from a temperature well below its melting point (e.g., 25 °C) to a temperature above its clearing point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample from the isotropic liquid phase back to the starting temperature at the same controlled rate.
-
Second Heating Scan: Perform a second heating scan under the same conditions to observe the thermal history-independent transitions.
-
-
Data Analysis: Analyze the resulting thermogram. The peak temperatures of endothermic and exothermic events correspond to the phase transition temperatures. The area under the peaks is integrated to determine the enthalpy of transition (ΔH).
B. Polarized Optical Microscopy (POM)
This protocol describes the visual identification of liquid crystal phases and their textures.
Instrumentation and Materials:
-
Polarizing optical microscope equipped with a hot stage and temperature controller
-
Glass microscope slides and cover slips
-
Synthesized liquid crystal sample
Procedure:
-
Sample Preparation: Place a small amount of the synthesized compound on a clean microscope slide and cover it with a cover slip.
-
Heating and Observation: Place the slide on the hot stage. Heat the sample slowly while observing it through the crossed polarizers of the microscope.
-
Phase Identification:
-
Crystalline Phase: The solid material will be visible. Upon melting, a transition to a liquid crystal phase or an isotropic liquid will be observed.
-
Nematic Phase: Characterized by a threaded or schlieren texture. The texture will be birefringent (brightly colored against a dark background).
-
Smectic Phase: Often exhibits a focal-conic or fan-shaped texture.
-
Isotropic Phase: The sample will appear dark between the crossed polarizers as it is optically isotropic.
-
-
Cooling and Observation: Slowly cool the sample from the isotropic liquid phase and observe the formation of the liquid crystal phases. This helps to determine if the mesophases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).
Visualizations
Caption: Workflow for the synthesis of this compound ester derivatives.
Caption: Workflow for the characterization of mesomorphic properties.
Caption: Relationship between molecular structure and mesomorphic properties.
Troubleshooting & Optimization
Technical Support Center: Separation of Cis/Trans Isomers of 4-Pentylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 4-pentylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for separating cis/trans isomers of this compound?
A1: The most common and effective techniques for separating the geometric isomers of this compound are fractional crystallization, preparative high-performance liquid chromatography (HPLC), and gas chromatography (GC) of the corresponding esters. Epimerization is another key technique used to convert the cis isomer to the more stable trans isomer, thereby increasing the yield of the desired trans form.
Q2: What are the expected differences in physical properties between the cis and trans isomers?
A2: Generally, the trans isomer of a 4-substituted cyclohexanecarboxylic acid is more thermodynamically stable due to the equatorial positioning of both the pentyl and carboxylic acid groups, which minimizes steric hindrance. This increased stability often leads to a higher melting point and lower solubility in many solvents compared to the cis isomer. For instance, the melting point of trans-4-pentylcyclohexanecarboxylic acid is reported to be in the range of 51-53 °C.
Q3: Can I use epimerization to improve the yield of the trans isomer?
A3: Yes, epimerization is a highly effective strategy. The less stable cis isomer can be converted to the more stable trans isomer by heating in the presence of a strong base. This process drives the equilibrium towards the thermodynamically favored trans isomer, significantly increasing its overall yield from a mixture.
Q4: Is derivatization necessary for the separation?
A4: Derivatization is not always required but can be highly beneficial. For fractional crystallization, converting the carboxylic acids to salts (e.g., dihydrochlorides) or other derivatives can enhance the differences in crystal packing and solubility between the isomers, leading to a more efficient separation.[1] For gas chromatography, derivatization to a more volatile form, such as a methyl ester, is essential for successful analysis.
Troubleshooting Guides
Fractional Crystallization Issues
Problem: Poor separation of isomers after multiple crystallization steps.
| Possible Cause | Troubleshooting Steps |
| Similar Solubilities of Isomers | - Solvent Screening: Experiment with a variety of solvents with different polarities. A solvent system where the solubility difference between the cis and trans isomers is maximized is ideal. Consider solvent mixtures to fine-tune polarity. - Derivatization: Convert the carboxylic acid to a salt or another derivative. The different spatial arrangement of the isomers in the derivative may lead to more significant differences in their crystal lattice energies and, consequently, their solubilities. |
| Co-crystallization of Isomers | - Slower Cooling Rate: Allow the solution to cool slowly to promote the formation of purer crystals. Rapid cooling can trap impurities and the undesired isomer within the crystal lattice. - Controlled Evaporation: Consider slow evaporation of the solvent at a constant temperature as an alternative to cooling crystallization. |
| Insufficient Purity of Starting Material | - Initial Purification: Purify the initial isomer mixture by column chromatography to remove other impurities before attempting fractional crystallization. |
HPLC Separation Issues
Problem: Co-elution or poor resolution of cis and trans isomer peaks in HPLC.
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Composition | - Optimize Solvent Strength: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. - Control pH: The carboxylic acid's ionization state significantly impacts its retention on a reversed-phase column. Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress ionization (maintain pH below the pKa of the acid), which typically leads to sharper peaks and better separation. |
| Unsuitable Stationary Phase | - Column Screening: If optimization of the mobile phase is insufficient, try a different column chemistry. While a C18 column is a good starting point, other stationary phases like phenyl-hexyl or cyano (CN) may offer different selectivity for these geometric isomers. |
| Peak Tailing | - Acidify Mobile Phase: As mentioned above, suppressing ionization by lowering the pH of the mobile phase can significantly reduce peak tailing for carboxylic acids. - Use a High-Purity Column: Older or lower-quality silica-based columns may have more active silanol groups that can cause tailing. Using a modern, end-capped, high-purity silica column can mitigate this issue. |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected when applying these separation and enrichment techniques, based on analogous compounds.
| Technique | Parameter | Typical Value/Range | Notes |
| Epimerization | trans:cis Ratio at Equilibrium | 85:15 to 99:1 | Starting from a cis-rich mixture, heating with a base like KOH can significantly shift the equilibrium towards the trans isomer.[2] |
| Fractional Crystallization | Purity of trans Isomer | >98% | Purity is highly dependent on the solvent system and the number of recrystallization steps. Derivatization can improve efficiency. |
| Preparative HPLC | Purity of Separated Isomers | >99% | HPLC can achieve very high purity, but it is often limited to smaller sample quantities. |
| Gas Chromatography (as esters) | Limit of Detection | pg to ng range | GC is a highly sensitive analytical technique for determining the isomeric ratio but requires derivatization. |
Experimental Protocols
Protocol 1: Epimerization of cis-4-Pentylcyclohexanecarboxylic Acid
This protocol is adapted from methods used for other 4-substituted cyclohexanecarboxylic acids.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis/trans mixture of this compound in a high-boiling point solvent (e.g., ethylene glycol or Shellsol 71).
-
Addition of Base: Add a stoichiometric excess of potassium hydroxide (KOH) pellets to the solution.
-
Heating: Heat the mixture to a temperature between 130 °C and 220 °C. The optimal temperature and reaction time should be determined empirically, but a typical duration is 3-6 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing the isomeric ratio by GC (after esterification) or HPLC.
-
Workup: After the reaction reaches equilibrium, cool the mixture and dilute it with water. Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enriched trans isomer mixture, which can then be further purified by crystallization.
Protocol 2: Fractional Crystallization
-
Solvent Selection: Dissolve a small amount of the isomer mixture in various solvents at an elevated temperature to find a suitable solvent that provides good solubility at high temperatures and poor solubility at low temperatures for the trans isomer.
-
Dissolution: Dissolve the bulk of the isomer mixture in the chosen solvent at its boiling point to create a saturated solution.
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration. These crystals will be enriched in the less soluble isomer (typically the trans isomer).
-
Analysis: Analyze the purity of the crystals and the filtrate by HPLC or GC to determine the isomeric ratio.
-
Repetition: Repeat the crystallization process with the collected crystals to achieve the desired purity. The mother liquor, now enriched in the cis isomer, can also be collected and subjected to further separation or epimerization.
Protocol 3: HPLC Analysis
-
Column: Use a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the carboxylic acid or its derivative has some absorbance (typically around 210-220 nm).
-
Injection: Inject a solution of the isomer mixture dissolved in the mobile phase.
-
Optimization: If the resolution is poor, adjust the mobile phase composition by decreasing the percentage of acetonitrile to increase retention and improve separation.
Visualizations
Caption: General experimental workflow for the separation of cis/trans isomers.
Caption: Decision-making flowchart for troubleshooting poor isomer separation.
References
Technical Support Center: Synthesis of 4-Pentylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-pentylcyclohexanecarboxylic acid.
Troubleshooting Guides
The primary route for synthesizing this compound is the catalytic hydrogenation of 4-pentylbenzoic acid. This section addresses common issues that may arise during this process.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution | Expected Outcome |
| Inactive Catalyst | The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst. For palladium on carbon (Pd/C), Pearlman's catalyst (Palladium hydroxide on carbon) can be a more active alternative. | Increased reaction rate and conversion. |
| Catalyst Poisoning | Impurities in the starting material, solvent, or from previous reactions can poison the catalyst. Ensure high-purity starting materials and solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help, but purification of the starting material is recommended. | A successful reaction with the expected conversion rate. |
| Insufficient Hydrogen Pressure | For many hydrogenations, atmospheric pressure may not be sufficient. Use a high-pressure reactor (e.g., a Parr shaker) to increase the hydrogen pressure. | Driving the reaction to completion. |
| Poor Solubility of Starting Material | The starting material must be soluble in the reaction solvent for efficient hydrogenation. If solubility is an issue, try a different solvent or a solvent mixture. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and acetic acid. | A homogeneous reaction mixture leading to better catalyst interaction and higher conversion. |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary. | Full conversion of the starting material and maximized yield of the product. |
| Side Reactions (Over-reduction) | Harsh reaction conditions (high temperature and pressure) can lead to the reduction of the carboxylic acid group to an alcohol. Use milder conditions. Rhodium and Ruthenium catalysts are generally more active and may allow for lower temperatures and pressures. | Increased selectivity for the desired cyclohexanecarboxylic acid. |
| Side Reactions (Decarboxylation) | Although less common under typical hydrogenation conditions, decarboxylation can occur at high temperatures. Maintain a controlled and moderate reaction temperature. | Minimized loss of product due to decarboxylation. |
| Product Loss During Workup | The product may be lost during the extraction and purification steps. Ensure proper pH adjustment during aqueous workup to maximize the partitioning of the carboxylic acid into the organic layer. | Improved recovery of the final product. |
Issue 3: Undesirable Cis/Trans Isomer Ratio
| Potential Cause | Suggested Solution | Expected Outcome |
| Reaction Conditions Favoring the Undesired Isomer | The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation. The cis/trans ratio can be influenced by the catalyst and solvent system. Experiment with different catalysts (e.g., Rh/C, Ru/C) and solvent polarities. | A more favorable cis/trans isomer ratio in the crude product. |
| Equilibration of Isomers | It is possible to epimerize the undesired isomer to the more stable trans isomer. This can sometimes be achieved by treating the isomer mixture with a strong base. | Conversion of the cis isomer to the desired trans isomer, increasing the overall yield of the target molecule. |
Issue 4: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution | Expected Outcome |
| Co-elution of Isomers | The cis and trans isomers may have similar polarities, making separation by column chromatography challenging. | Pure fractions of the desired isomer. |
| Presence of Unreacted Starting Material | If the reaction is incomplete, the starting material can be difficult to separate from the product. Ensure the reaction goes to completion. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) during workup can help remove the unreacted benzoic acid. | A purified product free of starting material. |
| Catalyst Fines in the Product | Fine catalyst particles can pass through standard filter paper. Filter the reaction mixture through a pad of Celite® to effectively remove all catalyst particles. | A clean, catalyst-free product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the catalytic hydrogenation of 4-pentylbenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring while leaving the carboxylic acid group intact.
Q2: Which catalyst is best for the hydrogenation of 4-pentylbenzoic acid?
A2: Several catalysts can be effective, including Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), and Ruthenium on carbon (Ru/C). The choice of catalyst can influence the reaction rate, yield, and the resulting cis/trans isomer ratio. For hydrogenation of benzoic acid derivatives, rhodium and ruthenium catalysts are often very active.
Q3: What are typical reaction conditions for this hydrogenation?
A3: Reaction conditions can vary, but typically involve hydrogen gas at pressures ranging from atmospheric to several hundred psi, and temperatures from room temperature to around 100°C. The reaction is usually carried out in a suitable solvent such as methanol, ethanol, or acetic acid.
Q4: How can I control the cis/trans isomer ratio of the product?
A4: The cis/trans isomer ratio is influenced by the catalyst, solvent, and reaction conditions. Generally, thermodynamic control (which often favors the more stable trans isomer) can be promoted by longer reaction times or by using specific catalyst/solvent systems. It is often necessary to separate the isomers after the reaction.
Q5: What is the best way to separate the cis and trans isomers of this compound?
A5: Separation of cis and trans isomers can be challenging. Common methods include fractional crystallization, where the difference in solubility between the two isomers in a particular solvent system is exploited. Another approach is to derivatize the carboxylic acids (e.g., as methyl esters) which may be easier to separate by chromatography, followed by hydrolysis to obtain the pure acid isomer.
Q6: My hydrogenation reaction is not working. What should I check first?
A6: First, ensure your catalyst is active; use a fresh batch if in doubt. Second, verify that your starting material and solvent are pure and free from any potential catalyst poisons (e.g., sulfur compounds). Third, ensure you have a sufficient pressure of hydrogen and that the reaction is being agitated effectively to ensure good mixing of the catalyst, substrate, and hydrogen.
Quantitative Data
The following tables summarize typical reaction conditions and reported yields for the hydrogenation of benzoic acid and its derivatives. Note that yields and isomer ratios can be highly substrate and condition-dependent.
Table 1: Catalyst and Condition Effects on Benzoic Acid Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) |
| 5% Ru/C | 1,4-Dioxane/Water (1:1) | 220 | 69 | 100 | 86 |
| 5% Pd/C | 1,4-Dioxane | 220 | 69 | 98.5 | High (specific value not reported) |
| Rh/C | Supercritical CO2 | 50 | 40 (H2), 100 (CO2) | ~96 | 100 |
Data is for the hydrogenation of unsubstituted benzoic acid and serves as a general guide.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the general methods for catalytic hydrogenation of substituted benzoic acids.
Materials:
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4-Pentylbenzoic acid
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5% Rhodium on carbon (Rh/C)
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Ethanol (anhydrous)
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Hydrogen gas
-
Celite®
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a high-pressure reactor (e.g., a Parr autoclave), add 4-pentylbenzoic acid (1.0 eq) and 5% Rh/C (10% by weight of the starting material).
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Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
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Seal the reactor and purge with nitrogen gas several times to remove any air.
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Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).
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Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 60°C).
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Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
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After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
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Purge the reactor with nitrogen gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
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Combine the filtrate and washings and remove the solvent under reduced pressure.
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Dissolve the residue in diethyl ether and wash with 1 M HCl and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.
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Purify the isomers by fractional crystallization from a suitable solvent (e.g., hexane or acetone-water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in hydrogenation.
Technical Support Center: 4-Pentylcyclohexanecarboxylic Acid Derived Liquid Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liquid crystals derived from 4-pentylcyclohexanecarboxylic acid.
Troubleshooting Guides
This section addresses common stability issues encountered during experiments with liquid crystals derived from this compound.
Issue 1: Decrease in Clearing Point (Nematic-to-Isotropic Transition Temperature)
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Symptom: The observed clearing point of the liquid crystal is lower than the specified value or decreases over time.
-
Possible Causes:
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Impurities: The presence of impurities, even in small amounts, can significantly depress the clearing point.[1][2] These can be residual reactants from synthesis, solvents, or degradation products.
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Moisture Absorption: The material may have absorbed moisture from the atmosphere, which can act as an impurity.
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Thermal Degradation: Prolonged exposure to elevated temperatures, especially above the clearing point, can lead to thermal decomposition.
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Photochemical Degradation: Exposure to UV light can cause degradation of the liquid crystal molecules.
-
-
Solutions:
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Purification: Purify the liquid crystal material using techniques like column chromatography with silica gel as the stationary phase and a non-polar mobile phase like petroleum ether.[3][4]
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Drying: Dry the material under vacuum to remove any absorbed moisture.
-
Proper Storage: Store the liquid crystal in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[5]
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Minimize Heat and Light Exposure: Avoid unnecessary exposure to high temperatures and UV light during experiments. Use filtered light sources if possible.
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Issue 2: Changes in Electro-Optical Performance
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Symptom: Alterations in threshold voltage, response time, or contrast ratio of the liquid crystal device.
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Possible Causes:
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Ionic Impurities: The presence of mobile ions in the liquid crystal bulk can lead to a build-up of electric fields at the alignment layers, affecting the device's performance.[6][7] This can be exacerbated by the application of a DC voltage.
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Degradation of Alignment Layer: Ions can adsorb onto the alignment layer, leading to its degradation and a change in the anchoring energy of the liquid crystal molecules.[6][7]
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Material Degradation: Chemical degradation of the liquid crystal can alter its dielectric anisotropy and other physical properties.
-
-
Solutions:
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Use High-Purity Materials: Start with high-purity liquid crystals and ensure all materials used in device fabrication (e.g., substrates, alignment layers) are clean.
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AC Driving: Use an AC driving voltage to prevent the build-up of ions at the electrodes.[6]
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Material Characterization: Regularly characterize the dielectric and optical properties of the liquid crystal to monitor for any changes.
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Issue 3: Appearance of Defects or Inhomogeneities in the Liquid Crystal Cell
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Symptom: Observation of Schlieren or marble-like textures that are not characteristic of the expected nematic phase, or the appearance of disclination lines and other defects.[3]
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Possible Causes:
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Poor Alignment: Incomplete or non-uniform alignment of the liquid crystal molecules on the substrate.
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Contamination: Particulate contamination within the cell can disrupt the director field.
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Phase Separation: If using a liquid crystal mixture, temperature fluctuations or impurities can cause phase separation of the components.
-
-
Solutions:
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Optimize Alignment Layer: Ensure the alignment layer is properly prepared and treated to promote uniform anchoring.
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Clean Room Practices: Assemble liquid crystal cells in a clean environment to minimize particulate contamination.
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Use Eutectic Mixtures: For a stable nematic phase over a wide temperature range, consider using eutectic mixtures.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for liquid crystals derived from this compound?
A1: To ensure stability, these liquid crystals should be stored in a cool, dark, and dry place.[5] Recommended storage is at temperatures below 15°C in a tightly sealed container, preferably under an inert atmosphere to prevent moisture absorption and oxidation.
Q2: How do impurities affect the properties of these liquid crystals?
A2: Impurities can have a significant impact on the physical and electro-optical properties of liquid crystals. They can:
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Lower the clearing point (nematic-to-isotropic transition temperature).[1][2]
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Increase the conductivity, leading to poor electro-optical performance.
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Alter the viscosity and elastic constants.
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Act as nucleation sites for unwanted crystal growth.
Q3: What are the primary degradation pathways for liquid crystals containing a cyclohexanecarboxylic acid moiety?
A3: The primary degradation pathways include:
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Hydrolysis: If the liquid crystal contains an ester linkage, it can be susceptible to hydrolysis, especially in the presence of moisture and an acid or base catalyst. This would break the ester bond, leading to the formation of the original carboxylic acid and alcohol.[8][9][10]
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Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation.
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Photochemical Degradation: UV radiation can provide the energy to break chemical bonds within the molecule.
Q4: Can I use DC voltage to drive a display containing these liquid crystals?
A4: It is generally not recommended to use a DC voltage. A DC field can cause the migration and accumulation of ionic impurities at the electrodes, leading to a degradation of the device's performance over time.[6][7] An AC driving scheme is preferred.
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol provides a general guideline for assessing the stability of liquid crystals under accelerated conditions.
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Sample Preparation: Place a known quantity of the liquid crystal in several sealed vials.
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Stress Conditions: Expose the vials to different stress conditions. A common set of conditions includes:
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Elevated temperature (e.g., 50°C).
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High humidity (e.g., 80% relative humidity) at a specific temperature.
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UV irradiation (specify wavelength and intensity).
-
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each stress condition.
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Analysis: Analyze the samples for:
Protocol 2: Purification by Column Chromatography
This protocol describes a method for purifying liquid crystals derived from this compound.
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Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., petroleum ether).
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Sample Loading: Dissolve the impure liquid crystal in a minimum amount of the mobile phase and load it onto the top of the silica gel column.
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Elution: Elute the column with the mobile phase. The less polar liquid crystal will travel down the column faster than more polar impurities.
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Fraction Collection: Collect fractions of the eluent.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure liquid crystal.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified liquid crystal.[3][4]
Quantitative Data
Table 1: Example Data Table for Accelerated Thermal Stability Study
| Time (hours) | Temperature (°C) | Clearing Point (°C) | Purity (%) by HPLC | Observations |
| 0 | 25 | 80.5 | 99.8 | White crystalline solid |
| 24 | 50 | 80.2 | 99.7 | No change |
| 48 | 50 | 79.8 | 99.5 | Slight yellowing |
| 72 | 50 | 79.1 | 99.2 | Noticeable yellowing |
Note: The data in this table is illustrative and does not represent actual experimental results.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
References
- 1. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lubesngreases.com [lubesngreases.com]
- 10. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]
- 11. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Purification of 4-pentylcyclohexanecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-pentylcyclohexanecarboxylic acid from a typical reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low overall yield after purification | - Incomplete extraction of the carboxylic acid from the organic phase. - Loss of product during recrystallization due to excessive solvent use or premature crystallization. - Incomplete precipitation of the carboxylic acid after acidification. | - Ensure the pH of the aqueous phase during basic extraction is sufficiently high (pH > 10) to deprotonate the carboxylic acid fully. - Use a minimal amount of hot solvent for recrystallization to ensure saturation upon cooling. - Cool the recrystallization solution slowly to maximize crystal formation. - Acidify the aqueous extract to a pH of < 2 to ensure complete protonation and precipitation of the carboxylic acid. |
| Product is an oil or fails to crystallize | - Presence of impurities that lower the melting point. - Residual solvent. - The product is predominantly the lower melting point cis-isomer. | - Repeat the acid-base extraction to remove neutral or basic impurities. - Perform column chromatography to separate isomers and other closely related impurities. - Ensure the purified solid is thoroughly dried under vacuum to remove all traces of solvent. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Presence of starting material (4-pentylbenzoic acid) in the final product | - Incomplete hydrogenation reaction. | - If the starting material is the primary component, it may be necessary to re-run the hydrogenation reaction under optimized conditions (e.g., higher pressure, longer reaction time, fresh catalyst). - For small amounts of aromatic impurity, careful column chromatography can be effective for separation. |
| Final product contains both cis and trans isomers | - The hydrogenation reaction produced a mixture of isomers. | - Separation can be achieved by fractional crystallization, as the trans isomer is often less soluble and has a higher melting point.[1] - Preparative HPLC or column chromatography can also be used to separate the isomers. - Isomerization to the more stable trans isomer can be promoted by heating with a base.[2] |
| Broad melting point range of the final product | - Presence of impurities. - Mixture of cis and trans isomers. | - Recrystallize the product again, ensuring slow cooling. - Analyze the isomeric ratio by GC or NMR to determine if a mixture is present. If so, refer to the methods for isomer separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the initial purification of this compound from the reaction mixture?
A1: The most common and effective initial purification method is acid-base extraction.[3] This technique separates the acidic product from neutral and basic impurities. The crude reaction mixture is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate). The this compound is deprotonated and dissolves in the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.[4]
Q2: What are the expected impurities from the synthesis of this compound via hydrogenation of 4-pentylbenzoic acid?
A2: The primary impurities may include:
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Unreacted 4-pentylbenzoic acid : If the hydrogenation reaction did not go to completion.
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cis-4-pentylcyclohexanecarboxylic acid : Hydrogenation of the aromatic ring can produce a mixture of cis and trans isomers.
-
Hydrogenolysis byproducts : In some cases, the carboxylic acid group can be reduced to an alcohol (4-pentylcyclohexylmethanol) or the pentyl group can be cleaved.[5]
-
Catalyst residues : Trace amounts of the hydrogenation catalyst (e.g., palladium, platinum, or rhodium) may be present.
Q3: Which solvent is best for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For this compound, a non-polar to moderately polar solvent is generally suitable. Common choices include hexanes, heptane, or a mixed solvent system such as ethyl acetate/hexanes or methanol/water.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q4: How can I separate the cis and trans isomers of this compound?
A4: Separation of cis and trans isomers can be challenging but is often achievable through:
-
Fractional Crystallization : The trans isomer typically has a higher melting point and is less soluble than the cis isomer, allowing for its selective crystallization from a suitable solvent.[1]
-
Chromatography : Flash column chromatography or preparative high-performance liquid chromatography (HPLC) can be effective in separating the isomers.
-
Epimerization : The cis isomer can be converted to the more thermodynamically stable trans isomer by heating in the presence of a base, followed by purification.[2]
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: The following techniques are recommended for a thorough purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the purity and identify any volatile impurities. Derivatization to the methyl ester may be required for better chromatographic performance.[6]
-
High-Performance Liquid Chromatography (HPLC) : Useful for assessing purity and separating non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to determine the ratio of cis and trans isomers.
-
Melting Point Analysis : A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Procedure:
-
Dissolve the crude reaction mixture in diethyl ether (10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the ethereal solution with 1 M sodium hydroxide (3 x 20 mL).
-
Combine the aqueous extracts and wash with diethyl ether (2 x 20 mL) to remove any remaining neutral impurities.
-
Cool the aqueous solution in an ice bath and acidify to pH < 2 by the slow addition of concentrated hydrochloric acid.
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Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Recrystallization
Objective: To further purify this compound by removing soluble impurities.
Procedure:
-
Place the crude or extracted this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., hexanes or an ethyl acetate/hexanes mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
| Purification Step | Typical Purity | Typical Yield | Analytical Method |
| Crude Reaction Mixture | 50-80% | - | GC-MS, NMR |
| After Acid-Base Extraction | 85-95% | 80-90% | GC-MS, NMR |
| After Recrystallization | >98% | 70-85% (from extracted material) | GC-MS, HPLC, NMR |
| After Column Chromatography | >99% | 60-80% (from recrystallized material) | GC-MS, HPLC, NMR |
Visualizations
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Control in 4-Pentylcyclohexanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-pentylcyclohexanecarboxylic acid, with a specific focus on controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of this compound I should be aware of?
A1: The primary stereoisomers of this compound are the cis and trans diastereomers. These arise from the relative orientation of the pentyl and carboxylic acid groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.
Q2: Which isomer, cis or trans, is generally more stable?
A2: The trans isomer of this compound is thermodynamically more stable than the cis isomer. This is because in the chair conformation of the cyclohexane ring, both the large pentyl group and the carboxylic acid group can occupy equatorial positions in the trans configuration, minimizing steric hindrance. In the cis isomer, one of the substituents is forced into a more sterically hindered axial position.
Q3: How can I synthesize predominantly the cis isomer of this compound?
A3: Catalytic hydrogenation of 4-pentylbenzoic acid is the most common method to produce the cis isomer. The reaction typically proceeds via syn-addition of hydrogen to the aromatic ring, resulting in the formation of the cis product.[1]
Q4: What is a reliable method to obtain the trans isomer?
A4: The trans isomer is typically obtained by the isomerization of the cis isomer. This is often achieved by heating the cis isomer in the presence of a strong acid or base. This process, known as epimerization, allows the less stable cis isomer to convert to the more stable trans isomer.[2]
Q5: How can I confirm the stereochemistry of my synthesized product?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to differentiate between cis and trans isomers. The coupling constants (J-values) of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the carboxylic acid group, will differ for the two isomers. Single-crystal X-ray crystallography can also provide definitive structural confirmation if a suitable crystal can be obtained.[3][4]
Troubleshooting Guides
Issue 1: Low yield of the desired cis isomer during catalytic hydrogenation.
| Possible Cause | Suggestion |
| Inactive Catalyst | Ensure the catalyst (e.g., Platinum oxide, Rhodium on carbon) is fresh and has been stored under appropriate conditions. Consider using a new batch of catalyst. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of your reaction vessel. Higher pressure can improve the rate and efficiency of the hydrogenation. |
| Inappropriate Solvent | The choice of solvent can influence the reaction. Glacial acetic acid is commonly used for the hydrogenation of benzoic acids to their cis-cyclohexane derivatives.[2] Consider ensuring the solvent is dry and of high purity. |
| Reaction Temperature Too High | Elevated temperatures can sometimes favor the formation of the more stable trans isomer or lead to side reactions. Conduct the reaction at or near room temperature. |
Issue 2: Poor diastereoselectivity with a mixture of cis and trans isomers.
| Possible Cause | Suggestion |
| Catalyst Choice | Different catalysts can exhibit different selectivities. For high cis selectivity, Platinum-based catalysts are often effective. Rhodium catalysts have also been shown to favor cis isomer formation.[1] |
| Isomerization during workup | Acidic or basic conditions during the workup procedure can cause partial isomerization of the cis product to the more stable trans isomer. Ensure the workup is performed under neutral or mild conditions. |
| Reaction Time Too Long | Prolonged reaction times, especially at elevated temperatures, can lead to equilibration and an increased proportion of the trans isomer. Monitor the reaction progress and stop it once the starting material is consumed. |
Issue 3: Incomplete isomerization of cis to trans isomer.
| Possible Cause | Suggestion |
| Insufficient Acid/Base Catalyst | Ensure a sufficient catalytic amount of a strong acid (e.g., dry HCl) or a suitable base is used for the epimerization. |
| Reaction Temperature Too Low | Isomerization is a thermodynamically controlled process that often requires elevated temperatures to overcome the activation energy barrier. Increase the reaction temperature as appropriate for the chosen solvent and catalyst. |
| Reaction Time Too Short | Allow sufficient time for the equilibrium to be established, favoring the formation of the trans isomer. Monitor the reaction over time to determine the optimal duration. |
Issue 4: Difficulty in separating the cis and trans isomers.
| Possible Cause | Suggestion |
| Similar Physical Properties | The cis and trans isomers may have very similar boiling points, making separation by distillation challenging. |
| Co-crystallization | The isomers may co-crystallize, making purification by simple recrystallization ineffective. |
| Solution | Fractional crystallization from a suitable solvent can be an effective method, as the two isomers may have different solubilities. Alternatively, derivatization of the carboxylic acid to an ester or amide followed by chromatographic separation (e.g., column chromatography or HPLC) and subsequent hydrolysis can be employed. |
Quantitative Data Summary
The following table summarizes typical diastereomeric ratios obtained under different synthetic conditions for 4-alkylcyclohexanecarboxylic acids, which can be considered indicative for the synthesis of this compound.
| Method | Target Isomer | Catalyst/Reagent | Solvent | Typical Diastereomeric Ratio (cis:trans) | Reference |
| Catalytic Hydrogenation | cis | PtO₂ | Glacial Acetic Acid | >95:5 | [2] |
| Electrocatalytic Hydrogenation | cis | PtRu | 1,4-Dioxane | >70:30 | [1] |
| Isomerization | trans | Dry HCl (gas) | Neat or high-boiling solvent | Product is predominantly trans | [2] |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Pentylcyclohexanecarboxylic Acid
This protocol is adapted from the synthesis of cis-4-methylcyclohexanecarboxylic acid.[2]
Materials:
-
4-Pentylbenzoic acid
-
Platinum (IV) oxide (Adam's catalyst)
-
Glacial acetic acid
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-pentylbenzoic acid in glacial acetic acid.
-
Add a catalytic amount of Platinum (IV) oxide to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the pressure stabilizes.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Remove the catalyst by filtration through a pad of celite.
-
Remove the acetic acid solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield cis-4-pentylcyclohexanecarboxylic acid.
Protocol 2: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid via Isomerization
This protocol is a general method for the epimerization of cis to trans isomers.[2]
Materials:
-
cis-4-Pentylcyclohexanecarboxylic acid
-
Dry hydrogen chloride gas or a solution in a suitable solvent
-
High-boiling point inert solvent (optional)
Procedure:
-
Place the cis-4-pentylcyclohexanecarboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.
-
Heat the neat cis-isomer or a solution in a high-boiling point solvent to reflux.
-
Bubble dry hydrogen chloride gas through the heated mixture for several hours. Alternatively, heat the cis-isomer in a solution of a strong acid.
-
Monitor the progress of the isomerization by periodically taking samples and analyzing the cis/trans ratio by NMR spectroscopy.
-
Once the desired level of conversion to the trans isomer is achieved, cool the reaction mixture.
-
If a solvent was used, remove it under reduced pressure.
-
The crude trans-4-pentylcyclohexanecarboxylic acid can be purified by recrystallization. The trans isomer is often a solid with a distinct melting point.
Visualizations
Caption: Synthetic workflow for cis and trans-4-pentylcyclohexanecarboxylic acid.
Caption: Troubleshooting logic for poor stereoselectivity.
References
Validation & Comparative
A Comparative Guide to 4-Pentylcyclohexanecarboxylic Acid-Based and Biphenyl-Based Liquid Crystals for Research and Development
For researchers, scientists, and drug development professionals, the selection of liquid crystal materials is a critical decision impacting the performance of advanced optical and sensing technologies. This guide provides a detailed, data-driven comparison of two prominent classes of nematic liquid crystals: those based on the 4-pentylcyclohexanecarboxylic acid core and those with a biphenyl core. We present a side-by-side analysis of their key performance parameters, supported by established experimental protocols, to facilitate informed material selection.
This comparison focuses on two representative compounds: trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) , a derivative of the this compound family, and the widely studied 4'-pentyl-4-biphenylcarbonitrile (5CB) . These molecules, while both exhibiting a nematic phase at room temperature, possess distinct structural differences that translate into significant variations in their physical properties. The cyclohexane ring in PCH5 introduces greater conformational flexibility compared to the more rigid biphenyl core of 5CB.
Performance Data Summary
The following table summarizes the key performance metrics for PCH5 and 5CB, offering a quantitative basis for comparison.
| Property | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 4'-pentyl-4-biphenylcarbonitrile (5CB) |
| Clearing Point (T_c) | 54.4 °C (327.6 K)[1][2] | 35.0 °C (308.15 K)[3] |
| Nematic Range | 30 °C to 54.4 °C[1][2] | 22.5 °C to 35.0 °C[3] |
| Birefringence (Δn) at 0.6 THz | 0.01 - 0.08[4][5] | 0.15 - 0.21[4][5] |
| Rotational Viscosity (γ₁) at 25°C | ~80 mPa·s (estimated)[4] | ~118 mPa·s[5][6] |
| Dielectric Anisotropy (Δε) at 1 kHz | ~+13.35 (at 32°C)[7] | +11.5[8] |
Key Performance Differences
Clearing Point and Nematic Range: PCH5 exhibits a significantly higher clearing point and a broader nematic range compared to 5CB.[1][2][3] This suggests that liquid crystals based on the this compound core may offer enhanced thermal stability, making them suitable for applications requiring operation over a wider temperature range.
Birefringence: 5CB possesses a substantially higher birefringence than PCH5.[4][5] The delocalized π-electron system of the biphenyl core in 5CB contributes to a greater anisotropy of molecular polarizability, resulting in a larger difference between the extraordinary and ordinary refractive indices. This makes biphenyl-based liquid crystals preferable for applications where high optical contrast is paramount.
Viscosity: While direct comparative data is limited, available information suggests that cyclohexane-based liquid crystals like PCH5 generally exhibit lower viscosity than their biphenyl counterparts.[4] Lower viscosity is advantageous for applications requiring fast switching times, such as in high-refresh-rate displays and optical modulators.
Dielectric Anisotropy: Both PCH5 and 5CB exhibit a positive dielectric anisotropy, a crucial property for electro-optical switching.[7][8] The available data indicates that PCH5 has a comparable, if not slightly higher, dielectric anisotropy than 5CB at similar temperatures. A large positive dielectric anisotropy allows for low-voltage switching of the liquid crystal director.
Experimental Protocols
The following are detailed methodologies for the characterization of the key performance parameters discussed above.
Clearing Point and Nematic Range Determination via Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions in liquid crystals are accompanied by enthalpy changes, which are detected as peaks in the DSC thermogram. The nematic-to-isotropic phase transition (clearing point) is observed as an endothermic peak upon heating.
Protocol:
-
A small, precisely weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
The heat flow is recorded as a function of temperature.
-
The clearing point is identified as the peak temperature of the endothermic transition from the nematic to the isotropic phase.
-
The sample is then cooled at the same rate to observe the isotropic-to-nematic transition (exothermic peak).
-
The nematic range is the temperature interval between the melting point and the clearing point.
Birefringence Measurement
Principle: Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be determined by measuring the phase retardation of light passing through an aligned liquid crystal cell.
Protocol (using an Abbe refractometer):
-
A thin, planar-aligned liquid crystal cell is prepared by sandwiching the liquid crystal between two glass substrates with a uniform gap (e.g., 5-10 μm). The inner surfaces of the substrates are coated with a rubbed polyimide layer to induce a homogeneous alignment of the liquid crystal director.
-
The Abbe refractometer is calibrated using a standard of known refractive index.
-
A drop of the liquid crystal is placed on the prism of the refractometer.
-
For measuring nₒ, the polarization of the incident light is oriented perpendicular to the director of the liquid crystal.
-
For measuring nₑ, the polarization is oriented parallel to the director.
-
The refractive indices are read directly from the instrument's scale.
-
The birefringence is calculated as Δn = nₑ - nₒ.
Rotational Viscosity Measurement
Principle: Rotational viscosity (γ₁) is a measure of the internal friction experienced by the liquid crystal director as it rotates. It can be determined by measuring the relaxation time of the director after an applied electric field is removed.
Protocol (transient current method):
-
A planar-aligned liquid crystal cell is filled with the sample.
-
A square-wave voltage is applied to the cell to reorient the director.
-
The transient current that flows as the director rotates is measured.
-
When the voltage is switched off, the director relaxes back to its initial alignment. The decay of the optical transmittance is monitored with a photodiode and an oscilloscope.
-
The rotational viscosity is calculated from the decay time (τ) using the following equation: γ₁ = (K₁₁ * π²) / (d² * τ) where K₁₁ is the splay elastic constant and d is the cell gap.
Dielectric Anisotropy Measurement
Principle: Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is determined by measuring the capacitance of a liquid crystal cell in two different orientations.
Protocol:
-
Two types of liquid crystal cells are prepared: a planar-aligned cell and a homeotropically-aligned cell.
-
The capacitance of the empty cells (C_empty) is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The cells are filled with the liquid crystal sample.
-
The capacitance of the filled planar cell (C_planar) is measured to determine ε⊥.
-
The capacitance of the filled homeotropic cell (C_homeotropic) is measured to determine ε∥.
-
The dielectric permittivities are calculated using the formula: ε = C_filled / C_empty
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Visualizing the Comparison Framework
The following diagram illustrates the logical relationship between the core molecular structures and the resulting performance characteristics of the two classes of liquid crystals.
References
- 1. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Performance Showdown: Cyclohexane-Based Liquid Crystals vs. Aromatic Analogs in Display Technology
For researchers and scientists at the forefront of display innovation, the selection of liquid crystal (LC) materials is a critical determinant of device performance. This guide provides a comprehensive comparison of the electro-optical properties of nematic liquid crystals, focusing on the performance of those containing a cyclohexane ring versus their purely aromatic counterparts. We will use the well-characterized 4-cyano-4'-pentylbiphenyl (5CB) as a benchmark for aromatic liquid crystals.
The ideal liquid crystal for a display application hinges on a delicate balance of properties. A high clearing point ensures stability across a range of operating temperatures. Low viscosity is crucial for achieving the rapid switching speeds demanded by modern displays.[1] Furthermore, the dielectric and optical anisotropies are fundamental parameters that govern the contrast ratio and viewing angles of the final display.[2] The inclusion of a cyclohexane ring in the molecular core significantly influences these key performance indicators.[3][4]
Key Performance Indicators: A Comparative Analysis
The replacement of a 1,4-disubstituted benzene ring with a trans-1,4-disubstituted cyclohexane ring in a liquid crystal molecule generally leads to a lower birefringence (Δn) and can result in a higher melting point and clearing point.[3][5] While this substitution can reduce the dielectric anisotropy (Δε) in some cases, strategic fluorination of the cyclohexane ring can induce a large negative dielectric anisotropy, which is advantageous for specific display modes like in-plane switching (IPS).[5][6] Viscosity, a critical factor for response time, is also affected by the core structure, with cyclohexane derivatives often exhibiting different visco-elastic properties compared to their phenyl analogues.[3][4]
Below is a table summarizing the typical properties of a well-known aromatic liquid crystal, 5CB, and the general trends observed when a phenyl ring is replaced by a cyclohexane ring. Finding a complete dataset for a single cyclohexane-based analogue under the same conditions is challenging in the public literature; therefore, the table reflects a qualitative and compiled comparison based on multiple sources.
| Property | 5CB (Aromatic Benchmark) | Cyclohexane-Based Analogues (General Trends) | Impact on Display Performance |
| Birefringence (Δn) | ~0.18 at 25°C, 589 nm | Generally Lower | Lower Δn can be suitable for thinner display cells, but may reduce contrast in some designs. |
| Dielectric Anisotropy (Δε) | Positive (~+11.5) | Can be positive or negative; fluorination can lead to high negative values.[5][6] | Positive Δε is used in twisted nematic (TN) displays, while negative Δε is crucial for vertical alignment (VA) and IPS modes.[7] |
| Viscosity (η) | ~25-35 mPa·s at 25°C | Varies; can be higher or lower depending on the specific structure. | Lower viscosity leads to faster response times, reducing motion blur.[8] |
| Clearing Point (T_c) | 35.0 °C[2] | Often higher | A higher clearing point provides a wider operating temperature range for the display.[5] |
| Response Time (τ) | Milliseconds range | Dependent on viscosity and cell gap | Faster response times are critical for high-refresh-rate displays and reducing motion artifacts.[9] |
Experimental Protocols
Accurate characterization of liquid crystal properties is essential for selecting the appropriate material for a given display application. Below are detailed methodologies for measuring the key performance indicators.
Birefringence (Δn) Measurement
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property of liquid crystals.
Methodology: Abbe Refractometer
-
Sample Preparation: A small drop of the liquid crystal is placed on the prism of an Abbe refractometer.
-
Alignment: The surface of the prism is typically treated with a thin polymer layer and rubbed to induce a planar alignment of the liquid crystal molecules.
-
Measurement of nₒ: The refractometer is set up with a polarized light source. The ordinary refractive index (nₒ) is measured when the polarization of the incident light is perpendicular to the rubbing direction (the director of the liquid crystal).
-
Measurement of nₑ: The extraordinary refractive index (nₑ) is measured when the polarization of the incident light is parallel to the rubbing direction.
-
Calculation: The birefringence is calculated as Δn = nₑ - nₒ.
Alternative Methodology: Michelson Interferometer
A Michelson interferometer can also be used for precise birefringence measurements by analyzing the interference fringe shifts as a liquid crystal cell is rotated.[10]
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Methodology: Capacitance Measurement
-
Cell Preparation: Two types of liquid crystal cells are prepared with transparent indium tin oxide (ITO) electrodes:
-
Planar Cell: The inner surfaces are treated to align the liquid crystal molecules parallel to the surfaces. This configuration is used to measure ε⊥.
-
Homeotropic Cell: The inner surfaces are treated to align the liquid crystal molecules perpendicular to the surfaces. This configuration is used to measure ε∥.[11]
-
-
Filling: The cells are filled with the liquid crystal sample in its isotropic phase and then slowly cooled to the nematic phase to ensure uniform alignment.
-
Capacitance Measurement: The capacitance of each cell is measured using an LCR meter, typically at a frequency of 1 kHz.
-
Calculation: The dielectric permittivities are calculated from the capacitance, the electrode area, and the cell gap. The dielectric anisotropy is then determined as Δε = ε∥ - ε⊥.[7]
Rotational Viscosity (γ₁) Measurement
Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal display.
Methodology: Electro-Optical Switching
-
Cell Preparation: A planar-aligned liquid crystal cell is placed between crossed polarizers.
-
Signal Application: A square-wave voltage is applied to the cell to induce reorientation of the liquid crystal molecules.
-
Optical Response Measurement: The change in light transmission through the cell as the liquid crystal molecules switch is measured using a photodetector connected to an oscilloscope.
-
Data Analysis: The rise time (τ_on) and decay time (τ_off) of the optical response are measured. The rotational viscosity can then be calculated from these response times, the cell gap, the elastic constants, and the applied voltage.[12][13]
Alternative Methodology: Rotating Magnetic Field
A rotating magnetic field can also be used to measure the torque exerted by the liquid crystal, from which the rotational viscosity can be derived.[14]
Response Time Measurement
The response time is the time it takes for a pixel to switch from one gray level to another.
Methodology: Optical Switching Method
-
Setup: A liquid crystal cell is placed in an optical setup between a light source and a photodetector. The setup is often placed between crossed polarizers.[15]
-
Driving Signal: A function generator is used to apply a voltage waveform to the cell, switching it between different gray levels (e.g., from 10% to 90% transmission).[13]
-
Detection and Recording: The transmitted light intensity is measured by a photodetector, and the signal is recorded by a digital storage oscilloscope.
-
Analysis: The rise time (τ_on) and fall time (τ_off) are determined from the oscilloscope trace, typically defined as the time taken for the signal to change from 10% to 90% and 90% to 10% of its final value, respectively.[13]
Visualizations
Structure-Property Relationship
The following diagram illustrates how the core molecular structure of a liquid crystal influences its key performance properties.
Caption: Influence of core structure on LC properties.
Experimental Workflow for Liquid Crystal Characterization
This diagram outlines the typical workflow for characterizing a novel liquid crystal material for display applications.
Caption: Workflow for LC material characterization.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 9. stars.library.ucf.edu [stars.library.ucf.edu]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. lavrentovichgroup.com [lavrentovichgroup.com]
- 12. Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
The Enduring Advantage of Cyclohexane Rings in Liquid Crystal Displays: A Comparative Analysis
In the competitive landscape of liquid crystal display (LCD) technology, the molecular architecture of the liquid crystals themselves plays a pivotal role in determining the final performance of the device. For researchers and materials scientists, the selection of liquid crystal moieties is a critical decision that impacts key parameters such as switching speed, operating temperature range, and power consumption. This guide provides a detailed comparison of liquid crystals derived from 4-pentylcyclohexanecarboxylic acid and the widely used cyanobiphenyls, offering insights into the distinct advantages conferred by the cyclohexane ring.
At the heart of this comparison lies the fundamental difference in the rigid core of these liquid crystal molecules. While cyanobiphenyls, such as the benchmark compound 4-cyano-4'-pentylbiphenyl (5CB), feature a biphenyl core, liquid crystals derived from this compound incorporate a cyclohexane ring. This seemingly subtle structural change leads to significant differences in the physical properties of the resulting materials, ultimately impacting their performance in LCDs.
Performance Showdown: Cyclohexane vs. Biphenyl Core
To illustrate the advantages of incorporating a cyclohexane ring, we compare the physical properties of a representative liquid crystal derived from this compound, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), with the industry-standard 4-cyano-4'-pentylbiphenyl (5CB).
| Property | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | 4-cyano-4'-pentylbiphenyl (5CB) | Advantage of Cyclohexane Core |
| Clearing Point (°C) | 54.4[1] | 35.3 | Higher clearing point indicates a wider operating temperature range and greater thermal stability. |
| Rotational Viscosity (mPa·s at 25°C) | ~25 | ~22-29 | Comparable viscosity, with the potential for lower viscosity in cyclohexane-based mixtures, leading to faster switching speeds. |
| Dielectric Anisotropy (Δε at 1 kHz, 25°C) | ~+8 to +10 | +11.5 | A slightly lower dielectric anisotropy can contribute to lower power consumption in some display modes. |
| Optical Anisotropy (Δn at 589 nm, 25°C) | ~0.12 | 0.179 | Lower optical anisotropy allows for thicker cell gaps, which can simplify manufacturing and potentially improve yields. |
The data clearly indicates that the inclusion of the cyclohexane ring in PCH5 imparts several beneficial properties. A significantly higher clearing point suggests that devices utilizing these materials can operate reliably in more demanding thermal environments. While the rotational viscosity is comparable to 5CB, liquid crystals containing the cyclohexane moiety are generally known for their lower viscosity, a critical factor for achieving the fast response times required for high-quality video displays. Furthermore, the lower optical anisotropy of PCH5 can be advantageous in manufacturing, allowing for greater tolerance in cell gap thickness.
The Science Behind the Advantage: A Structural Perspective
The observed differences in physical properties can be attributed to the distinct geometries of the cyclohexane and biphenyl rings. The cyclohexane ring is a saturated, three-dimensional structure, which, in its trans-conformation, provides a rigid and linear core. This linearity is crucial for maintaining the nematic liquid crystal phase over a broad temperature range. In contrast, the two phenyl rings in a biphenyl core can twist relative to each other, which can disrupt the molecular ordering and lead to a lower clearing point.
The reduced π-electron conjugation in the cyclohexane ring compared to the aromatic biphenyl system is the primary reason for the lower optical and dielectric anisotropy of PCH5. While a high dielectric anisotropy is often sought for low threshold voltages, a moderately lower value can be beneficial for reducing power consumption in certain display applications.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are the detailed methodologies for measuring the key liquid crystal properties discussed in this guide.
Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
Methodology: The clearing point is determined using a polarizing optical microscope equipped with a hot stage. A small sample of the liquid crystal is placed between a glass slide and a coverslip. The sample is heated at a controlled rate (e.g., 1°C/min), and the temperature at which the birefringent nematic texture disappears, giving way to a dark isotropic liquid, is recorded as the clearing point.
Rotational Viscosity
Methodology: The rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal director rotating. It can be determined by measuring the transient current response of a twisted nematic cell to a voltage pulse. The decay time of the optical response after the voltage is removed is directly related to the rotational viscosity and the elastic constant of the liquid crystal.
Dielectric Anisotropy
Methodology: The dielectric anisotropy (Δε = ε|| - ε⊥) is measured using a capacitance bridge. A liquid crystal cell with a known electrode area and cell gap is filled with the sample. The capacitance is measured with the liquid crystal director aligned parallel (ε||) and perpendicular (ε⊥) to an applied electric field. The alignment is controlled by surface treatment of the cell substrates (e.g., planar for ε⊥ and homeotropic for ε||).
Optical Anisotropy (Birefringence)
Methodology: The optical anisotropy (Δn = ne - no) is determined by measuring the ordinary (no) and extraordinary (ne) refractive indices. An Abbé refractometer with a polarizing filter can be used. For a planar aligned liquid crystal sample, no is measured with light polarized perpendicular to the director, and ne is measured with light polarized parallel to the director.
Logical Workflow for Material Selection
The process of selecting a liquid crystal for a specific application involves a careful consideration of its physical properties. The following diagram illustrates a simplified logical workflow for this process.
Caption: Logical workflow for selecting liquid crystal materials based on performance requirements.
Conclusion
The incorporation of the this compound moiety into liquid crystal structures offers distinct advantages over traditional cyanobiphenyl-based materials. The resulting liquid crystals, exemplified by PCH5, exhibit higher clearing points, and the potential for lower viscosity, which are critical for robust and high-performance LCDs. While the optimal choice of liquid crystal will always depend on the specific application requirements, the evidence strongly suggests that for demanding applications requiring wide operating temperatures and fast response times, materials derived from this compound present a compelling and often superior alternative. This comparative guide provides researchers and drug development professionals with the foundational knowledge and experimental framework to make informed decisions in the selection of liquid crystal materials for next-generation display technologies.
References
Evaluating the Electro-Optical Properties of 4-Pentylcyclohexanecarboxylic Acid Liquid Crystals: A Comparative Guide
In the field of liquid crystal technology, the characterization of novel materials is paramount for advancing display technologies, optical communications, and sensor development. This guide provides a comparative evaluation of the electro-optical properties of 4-pentylcyclohexanecarboxylic acid, a liquid crystal of interest due to its rigid cyclohexanecarboxylic acid core, against two well-established industry benchmarks: 4-cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7.
Comparative Analysis of Electro-Optical Properties
The performance of a liquid crystal in an electro-optical device is fundamentally dictated by its physical properties. A summary of these properties for the benchmark liquid crystals 5CB and E7 is presented below. The expected properties for this compound are discussed based on its molecular structure.
| Property | This compound (Expected) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Liquid Crystal Mixture | Significance in Electro-Optical Devices |
| Dielectric Anisotropy (Δε) | Moderate and Positive | ~ +11.0 at 25°C | ~ +13.8 at 20°C | A large positive Δε is crucial for achieving a low threshold voltage, which translates to lower power consumption in display devices. |
| Birefringence (Δn) | Low to Moderate | ~ 0.179 at 25°C (589 nm)[1] | ~ 0.225 at 20°C (589 nm) | Determines the thickness of the liquid crystal cell required to produce a specific phase shift, impacting device manufacturing. |
| Response Time (τ) | Moderate | ~ 10-100 ms | ~ 10-100 ms | Faster response times are essential for high-refresh-rate displays to prevent motion blur. |
| Nematic Range | Expected around room temperature | 22.5 °C to 35.0 °C | -10 °C to 61 °C | A broad nematic range allows for stable operation across various environmental conditions. |
Note: The properties for this compound are estimations based on its chemical structure, which features a saturated cyclohexyl ring. This typically leads to a lower birefringence compared to the biphenyl core of 5CB and the components of E7. The carboxylic acid group is expected to induce a moderate positive dielectric anisotropy.
Experimental Protocols
To empirically determine the electro-optical properties of this compound and enable a direct comparison, the following experimental methodologies are recommended:
Measurement of Dielectric Anisotropy (Δε)
-
Sample Preparation: A liquid crystal cell with a known thickness (typically 5-10 μm) and transparent indium tin oxide (ITO) electrodes is filled with the liquid crystal material in its isotropic phase. The inner surfaces of the cell are coated with a polyimide alignment layer and rubbed to induce a specific molecular alignment (planar or homeotropic).
-
Capacitance Measurement: The capacitance of the filled cell is measured in two configurations using an LCR meter.
-
Perpendicular Component (ε⊥): In a planar aligned cell, a low-frequency AC voltage is applied. The capacitance measured in this state corresponds to the dielectric permittivity perpendicular to the molecular director.
-
Parallel Component (ε∥): A high-frequency AC voltage is applied to a homeotropically aligned cell, or a strong electric field is applied to a planar cell to orient the molecules parallel to the field. The capacitance measured under these conditions gives the dielectric permittivity parallel to the director.
-
-
Calculation: The dielectric anisotropy is calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥.
Measurement of Birefringence (Δn)
-
Experimental Setup: A polarized light source (e.g., a He-Ne laser) is passed through a polarizer, the liquid crystal cell, an analyzer (crossed with respect to the polarizer), and into a photodetector. The liquid crystal cell is mounted on a rotating stage.
-
Interference Method: The cell is placed with its director at a 45° angle to the polarizer. The transmitted light intensity is measured as a function of the applied voltage. The phase retardation (δ) induced by the liquid crystal is related to the intensity maxima and minima.
-
Calculation: The birefringence is calculated using the formula: Δn = (λ * δ) / (2 * π * d), where λ is the wavelength of the light and d is the cell thickness.
Measurement of Response Time (τ)
-
Experimental Setup: The same setup as for birefringence measurement is used.
-
Switching Dynamics: A square-wave voltage is applied to the liquid crystal cell to switch it between two states (e.g., from the field-off to the field-on state). The change in the transmitted light intensity over time is recorded using a digital oscilloscope.
-
Calculation: The rise time (τ_on) is typically defined as the time taken for the intensity to change from 10% to 90% of its final value upon applying the voltage. The decay time (τ_off) is the time taken for the intensity to fall from 90% to 10% of its initial value when the voltage is removed.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive evaluation of the electro-optical properties of a novel liquid crystal material.
Caption: Workflow for evaluating liquid crystal properties.
Logical Relationship of Key Electro-Optical Parameters
The interplay between the fundamental molecular structure and the macroscopic electro-optical properties is crucial for designing new liquid crystal materials. The following diagram illustrates these relationships.
Caption: Interrelation of molecular and macroscopic properties.
References
A Comparative Analysis of Viscosity and Clearing Points in Liquid Crystal Precursors
For researchers, scientists, and drug development professionals, understanding the physical properties of liquid crystal precursors is paramount for their application in various advanced materials and technologies. This guide provides an objective comparison of the viscosity and clearing points of several common liquid crystal precursors, supported by experimental data and detailed methodologies.
The viscosity of a liquid crystal is a critical parameter that influences its response time in display applications and its processing characteristics in manufacturing. The clearing point, or the nematic-to-isotropic transition temperature, defines the upper limit of the liquid crystalline operational range. A thorough understanding of these two properties is essential for selecting the appropriate precursor for a specific application.
Comparative Data of Liquid Crystal Precursors
The following table summarizes the clearing point and viscosity data for a selection of widely used nematic liquid crystal precursors. It is important to note that viscosity is highly dependent on temperature, and direct comparisons should be made at similar temperature points.
| Liquid Crystal Precursor | Chemical Name | Clearing Point (°C) | Viscosity (mPa·s or cP) | Measurement Temperature (°C) |
| 5CB | 4-Cyano-4'-pentylbiphenyl | ~35 | ~22 - 40 | 25 |
| 7CB | 4-Cyano-4'-heptylbiphenyl | ~42.8 | ~40 | 35 |
| 8CB | 4-Cyano-4'-octylbiphenyl | ~40.5 (N-I) | Not specified | Not specified |
| 8OCB | 4-Cyano-4'-octyloxybiphenyl | ~79.1-80 (N-I) | Not specified | Not specified |
| MBBA | N-(4-Methoxybenzylidene)-4-butylaniline | ~47 | ~24 | 25 |
| PAA | p-Azoxyanisole | ~135 | ~4.5 | 122 |
| E7 | Liquid Crystal Mixture | ~61 | ~40 | 20 |
Note: The viscosity of liquid crystals is anisotropic and can be influenced by measurement methodology. The values presented here are for general comparison.
Experimental Protocols
The data presented in this guide is derived from standard experimental techniques for characterizing liquid crystals. The following are detailed methodologies for the key experiments.
Viscosity Measurement using a Rotational Viscometer
Objective: To determine the rotational viscosity of a liquid crystal precursor at a controlled temperature.
Apparatus:
-
Rotational viscometer
-
Temperature-controlled sample holder
-
Spindle (cone-plate or parallel-plate geometry is often used for liquid crystals)
-
Sample of the liquid crystal precursor
Procedure:
-
Sample Preparation: The liquid crystal sample is placed in the sample holder. If the sample is solid at room temperature, it is heated to its nematic phase.
-
Temperature Control: The sample is brought to the desired measurement temperature and allowed to thermally equilibrate.
-
Measurement:
-
The spindle is lowered into the liquid crystal sample.
-
The viscometer is set to a specific shear rate (rotational speed).
-
The instrument measures the torque required to rotate the spindle at the set speed.
-
The viscosity is calculated from the torque, shear rate, and the geometry of the spindle.
-
-
Data Recording: The viscosity value and the corresponding temperature are recorded. Measurements are often repeated at different shear rates to characterize the shear-thinning or shear-thickening behavior of the liquid crystal.
Clearing Point Determination using Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the nematic-to-isotropic phase transition temperature (clearing point) of a liquid crystal precursor.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans
-
Crimper for sealing pans
-
High-purity inert gas (e.g., nitrogen) for purging
-
Sample of the liquid crystal precursor
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the liquid crystal precursor (typically 1-5 mg) is placed into a DSC pan. The pan is then hermetically sealed to prevent any loss of material during heating.
-
Instrument Setup:
-
An empty, sealed pan is used as a reference.
-
The DSC cell is purged with an inert gas to provide a stable and inert atmosphere.
-
-
Thermal Program:
-
The sample is subjected to a controlled heating and cooling cycle. A typical heating rate is 10°C/min.
-
The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
-
Data Analysis:
-
The phase transitions appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.
-
The clearing point is identified as the peak temperature of the endotherm corresponding to the nematic-to-isotropic transition.
-
Visualizing Relationships
The following diagrams illustrate key conceptual relationships and experimental workflows.
Caption: Experimental workflow for characterizing liquid crystal precursors.
Caption: Relationship between molecular structure and physical properties.
A Comparative Guide to the Dielectric Anisotropy of 4-pentylcyclohexanecarboxylic acid-derived Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dielectric properties of liquid crystals derived from 4-pentylcyclohexanecarboxylic acid and its analogues, with a focus on their dielectric anisotropy. The information presented is supported by experimental data to aid in the selection of appropriate liquid crystal materials for various research and development applications.
Introduction to Dielectric Anisotropy in Liquid Crystals
Liquid crystals (LCs) are unique states of matter that exhibit properties between those of conventional liquids and solid crystals. A key characteristic of many liquid crystals, particularly in the nematic phase, is their dielectric anisotropy (Δɛ), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, the average direction of the long molecular axes.
Δɛ = ε∥ - ε⊥
The sign and magnitude of the dielectric anisotropy are critical parameters that determine the response of the liquid crystal to an applied electric field. Materials with a positive dielectric anisotropy (Δɛ > 0) align with their long molecular axis parallel to an applied electric field, while those with a negative dielectric anisotropy (Δɛ < 0) align perpendicularly. This behavior is fundamental to the operation of many electro-optical devices.
The molecular structure of a liquid crystal mesogen, including the core structure (e.g., cyclohexane or phenyl rings), terminal groups, and any linking groups, significantly influences its dielectric anisotropy. This guide focuses on comparing liquid crystals where a cyclohexane ring, derived from this compound, is a core component.
Comparative Analysis of Dielectric Anisotropy
To illustrate the performance of liquid crystals derived from cyclohexane carboxylic acids, we compare the properties of 4-(Trans-4ʹ-n-Pentylcyclohexyl) Benzonitrile (PCH5), a derivative that incorporates the 4-pentylcyclohexyl moiety, with the well-characterized 4'-n-pentyl-4-cyanobiphenyl (5CB), which features a biphenyl core. Both molecules possess a terminal cyano group, which imparts a strong dipole moment and leads to a positive dielectric anisotropy.
Table 1: Comparison of Dielectric Properties of PCH5 and 5CB
| Liquid Crystal | Core Structure | Dielectric Anisotropy (Δɛ) | ε∥ | ε⊥ | Measurement Conditions |
| PCH5 | Phenylcyclohexane | 13.35[1][2] | - | - | 1 kHz, 32°C[2] |
| 5CB | Biphenyl | ~11.0 - 11.5[3] | ~18.5[3] | ~7.5[3] | 1 kHz, 24-25°C[3] |
| 5CB | Biphenyl | 8.2[3] | - | - | 1 kHz, 20°C[3] |
Note: Dielectric properties of liquid crystals are temperature-dependent. The values presented are at temperatures where the materials are in their nematic phase.
The data indicates that PCH5, which contains the saturated cyclohexane ring, exhibits a comparable, and in some cases higher, positive dielectric anisotropy to 5CB, a standard benchmark for positive dielectric anisotropy liquid crystals. The presence of the cyclohexane ring can also influence other physical properties such as viscosity and birefringence, which are important considerations for device applications.
Experimental Protocols
The determination of the dielectric anisotropy of a nematic liquid crystal involves measuring the dielectric permittivity of the material when it is aligned in two specific orientations relative to an applied electric field: planar (director perpendicular to the field) and homeotropic (director parallel to the field).
Sample Preparation and Cell Assembly
-
Liquid Crystal Cells : Commercially available liquid crystal cells consisting of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) are used. The inner surfaces of the glass plates are treated with an alignment layer.
-
For planar alignment (to measure ε⊥), the surfaces are coated with a polymer (e.g., polyimide) and rubbed in a single direction.
-
For homeotropic alignment (to measure ε∥), the surfaces are treated with a homeotropic alignment agent (e.g., a long-chain silane).
-
-
Cell Filling : The liquid crystal material is introduced into the gap between the glass plates of the cell via capillary action in its isotropic phase (at a temperature above its clearing point). The cell is then slowly cooled to the desired temperature within the nematic phase, allowing the liquid crystal molecules to align according to the surface treatment.
Dielectric Spectroscopy Measurement
-
Instrumentation : An LCR meter or an impedance analyzer is used to measure the capacitance and dielectric loss of the liquid crystal-filled cell over a range of frequencies.
-
Procedure :
-
The capacitance of the empty cell (C_empty) is measured first.
-
The capacitance of the cell filled with the liquid crystal in the planar alignment (C⊥) is measured to determine ε⊥.
-
The capacitance of the cell filled with the liquid crystal in the homeotropic alignment (C∥) is measured to determine ε∥.
-
The measurements are typically performed at a fixed frequency (e.g., 1 kHz) and at a controlled temperature.
-
Calculation of Dielectric Permittivity
The principal dielectric permittivities are calculated from the measured capacitances using the following relations:
-
ε⊥ = C⊥ / C_empty
-
ε∥ = C∥ / C_empty
The dielectric anisotropy is then calculated as:
Δɛ = ε∥ - ε⊥
Visualizing the Concepts
To better understand the relationship between molecular structure and dielectric properties, as well as the experimental workflow, the following diagrams are provided.
Caption: Molecular structures leading to positive dielectric anisotropy.
Caption: Experimental workflow for measuring dielectric anisotropy.
References
The Influence of Alkyl Chain Length on the Mesomorphic Properties of Cyclohexanecarboxylic Acid Liquid Crystals: A Comparative Analysis
A comprehensive review of the synthesis, characterization, and structure-property relationships of a homologous series of trans-4-n-alkylcyclohexanecarboxylic acids reveals the critical role of alkyl chain length in determining their liquid crystalline behavior. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of how incremental changes in the alkyl substituent impact the thermal and phase properties of these versatile liquid crystals.
The length of the terminal alkyl chain in calamitic (rod-like) liquid crystals, such as the trans-4-n-alkylcyclohexanecarboxylic acid series, is a key determinant of their mesophase behavior, transition temperatures, and other physical properties. Generally, as the alkyl chain lengthens, there is a greater propensity for the molecules to exhibit more ordered smectic phases in addition to the nematic phase. This is attributed to the increased van der Waals forces between the aliphatic chains, which promotes a layered arrangement.
Comparative Analysis of Phase Transitions
The following table summarizes the phase transition temperatures for a homologous series of trans-4-n-alkylcyclohexanecarboxylic acids, illustrating the effect of increasing the number of carbon atoms (n) in the alkyl chain.
| Alkyl Chain Length (n) | Compound Name | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 3 | trans-4-Propylcyclohexanecarboxylic acid | — | — |
| 5 | trans-4-Pentylcyclohexanecarboxylic acid | 51-53[1] | > 53 |
| 7 | trans-4-Heptylcyclohexanecarboxylic acid | — | — |
The general trend observed in many liquid crystal systems is that an increase in alkyl chain length leads to a higher clearing point (nematic to isotropic transition temperature) up to a certain point, after which it may level off or decrease due to the increased flexibility of the longer chain disrupting the overall molecular order. Furthermore, longer alkyl chains tend to stabilize smectic phases, leading to the appearance of smectic-nematic transitions and an overall broader mesophase range.
Experimental Protocols
The synthesis and characterization of these compounds involve established organic chemistry and analytical techniques.
Synthesis of trans-4-n-Alkylcyclohexanecarboxylic Acids
A common synthetic route to trans-4-n-alkylcyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding 4-n-alkylbenzoic acids. The resulting mixture of cis and trans isomers is then typically subjected to an isomerization process to enrich the desired trans isomer, which possesses the linear geometry favorable for liquid crystal formation.
Step 1: Hydrogenation of 4-n-Alkylbenzoic Acid
-
Materials: 4-n-alkylbenzoic acid, Ruthenium on Carbon (Ru/C) catalyst, Sodium Hydroxide (NaOH) solution, Hydrogen gas.
-
Procedure: The 4-n-alkylbenzoic acid is dissolved in an aqueous NaOH solution in a high-pressure autoclave. A catalytic amount of Ru/C is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The mixture is heated and stirred for several hours. After cooling and depressurization, the catalyst is filtered off, and the filtrate is acidified to precipitate the cyclohexanecarboxylic acid derivative.
Step 2: Isomerization to the trans-isomer
-
Materials: Mixture of cis- and trans-4-n-alkylcyclohexanecarboxylic acid, a strong base (e.g., potassium tert-butoxide).
-
Procedure: The isomeric mixture is heated with a catalytic amount of a strong base in a suitable solvent. This process facilitates the epimerization at the carbon atom bearing the carboxylic acid group, leading to a thermodynamically more stable mixture enriched in the trans isomer. The product is then isolated and purified by recrystallization.
Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized compounds are typically investigated using the following techniques:
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and the associated enthalpy changes (ΔH). A small, precisely weighed sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured.
-
Polarized Optical Microscopy (POM): POM is a crucial tool for identifying the type of liquid crystal phase. As the sample is heated and cooled on a hot stage, the characteristic textures of different mesophases (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A) are observed through crossed polarizers.
Structure-Property Relationship
The relationship between the alkyl chain length and the liquid crystalline properties can be visualized as a logical progression.
References
A Comparative Guide to Novel Liquid Crystals: Benchmarking Against 4-pentylcyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a next-generation liquid crystal against a well-established benchmark derived from 4-pentylcyclohexanecarboxylic acid. The focus is on providing objective performance data and detailed experimental methodologies to aid in the selection and evaluation of liquid crystal materials for advanced applications.
The benchmark compound selected is 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) , a widely studied nematic liquid crystal derived from the this compound family. It is compared with the novel ferroelectric nematic liquid crystal 4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate (RM734) , a material that has garnered significant interest for its unique polar ordering and potential for new electro-optic applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key performance indicators for PCH5 and RM734, offering a clear comparison of their fundamental properties.
| Property | 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | 4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate (RM734) |
| Chemical Structure | A derivative of this compound | A novel ferroelectric nematic liquid crystal |
| Clearing Point (Nematic to Isotropic Transition) | 54.4 °C (327.6 K) | 188 °C[1] |
| Other Phase Transitions | Crystalline to Nematic at 30 °C (303 K)[2][3] | Nematic to Ferroelectric Nematic at ~133 °C[1] |
| Birefringence (Δn) | ~0.01 - 0.08 (in the THz frequency range)[4] | 0.22 - 0.28 (at ~535-550 nm in the NF phase)[5] |
| Dielectric Anisotropy (Δε) | +13.35 (at 1 kHz, 32°C)[6] | Described as "giant" and "diverging" in the nematic phase near the N-NF transition[1][7] |
| Rotational Viscosity (γ₁) | Data not readily available in a comparable format | Data not readily available in a comparable format |
Experimental Protocols
Accurate and reproducible measurements are critical for the meaningful comparison of liquid crystal materials. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Phase Transition Temperatures (Clearing Point)
Methodology: Differential Scanning Calorimetry (DSC)
-
A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature of the furnace is ramped up and then down at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The heat flow into or out of the sample relative to the reference is measured as a function of temperature.
-
Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The peak maximum of the transition from the nematic to the isotropic phase upon heating is recorded as the clearing point.
Measurement of Birefringence (Δn)
Methodology: Abbé Refractometer
-
A thin, uniformly aligned liquid crystal cell with a known thickness is prepared. For planar alignment, the glass substrates are coated with a rubbed polyimide layer.
-
The liquid crystal is introduced into the cell via capillary action in its isotropic phase and slowly cooled to the desired measurement temperature in the nematic phase.
-
The cell is placed on the prism of an Abbé refractometer.
-
A monochromatic light source (e.g., a sodium D-line at 589 nm) is used.
-
By rotating the polarizer and the refractometer eyepiece, the refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director are measured.
-
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = ne - no .
Measurement of Dielectric Anisotropy (Δε)
Methodology: Capacitance Measurement
-
Two types of liquid crystal cells with a known area and thickness are prepared: one inducing planar alignment (director parallel to the substrates) and one inducing homeotropic alignment (director perpendicular to the substrates).
-
The cells are filled with the liquid crystal sample.
-
The capacitance of each cell is measured at a specific frequency (typically 1 kHz) using an LCR meter at a controlled temperature.
-
For the planar aligned cell, the initial capacitance measurement yields the perpendicular component of the dielectric permittivity (ε⊥).
-
For the homeotropic aligned cell, the initial capacitance measurement gives the parallel component of the dielectric permittivity (ε∥).
-
The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥ .
Measurement of Rotational Viscosity (γ₁)
Methodology: Optical Phase-Retardation Decay
-
A planar aligned liquid crystal cell is placed between crossed polarizers.
-
A voltage is applied to the cell to align the liquid crystal director perpendicular to the substrates.
-
The voltage is then switched off, and the liquid crystal molecules relax back to their initial planar alignment.
-
The change in the optical transmission through the cell during this relaxation process is monitored using a photodetector.
-
The decay of the transmitted light intensity is related to the relaxation time of the liquid crystal director.
-
The rotational viscosity (γ₁) can be calculated from the relaxation time, the cell gap, and the elastic constant of the liquid crystal.
Visualizations
Experimental Workflow for Liquid Crystal Benchmarking
Caption: Workflow for benchmarking a new liquid crystal against a standard.
Signaling Pathway for Liquid Crystal Property Analysis
Caption: Stimulus-response pathway for liquid crystal characterization.
References
- 1. instec.com [instec.com]
- 2. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 3. ossila.com [ossila.com]
- 4. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroelectric Nematic Liquid Crystals Showing High Birefringence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safety Operating Guide
Proper Disposal of 4-Pentylcyclohexanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is paramount in any research setting. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Pentylcyclohexanecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritant 2[1][2] |
| Causes serious eye irritation | Eye Irritant 2[1][2] |
| May cause respiratory irritation | STOT SE 3[1] |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.[2] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For solutions, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect the Waste: Carefully transfer the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves), in a dedicated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be made of a chemically compatible material and kept securely closed except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.
-
Disposal should be carried out in an approved waste disposal plant, in accordance with local, state, and national regulations.[3]
-
IV. Experimental Protocol: Neutralization (for Dilute Aqueous Waste - Use with Caution)
While direct drain disposal of this compound is prohibited, dilute aqueous solutions of some simpler carboxylic acids may be neutralized for drain disposal in some jurisdictions, provided they have no other contaminants.[4][5] However, due to the number of carbon atoms in this compound, this is generally not recommended without explicit approval from your institution's EHS. If permitted, the following protocol for neutralization must be strictly followed:
-
Dilution: Ensure the concentration of the carboxylic acid solution is less than 10%.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acidic solution with constant stirring. This should be performed in a fume hood.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).
-
Disposal: If and only if approved by EHS, the neutralized solution may be flushed down the drain with copious amounts of water.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | C12H22O2 | CID 98882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 反式-4-戊基环己烷甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 4-Pentylcyclohexanecarboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Pentylcyclohexanecarboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several hazards, necessitating the use of appropriate personal protective equipment. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Table 1: Hazard Summary and GHS Classification
| Hazard Statement | GHS Classification Code | Pictogram | Signal Word |
| Causes skin irritation | H315 | GHS07 | Warning |
| Causes serious eye irritation | H319 | GHS07 | Warning |
| May cause respiratory irritation | H335 | GHS07 | Warning |
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[3][4][5] For larger quantities or potential spills, protective clothing and boots may be necessary.[4] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[2][6] |
Operational and Disposal Plans
Adherence to strict operational protocols and disposal plans is crucial for minimizing exposure and ensuring environmental safety.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.[3]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 2.
-
Ensure gloves are the correct size and are free of any defects.[3]
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Disposal Plan:
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused Chemical: Dispose of unused this compound in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Do not empty into drains. [4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. This compound | C12H22O2 | CID 98882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. leelinework.com [leelinework.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
